Product packaging for Ethane-1,2-diol;2-hydroxyacetic acid(Cat. No.:CAS No. 39927-08-7)

Ethane-1,2-diol;2-hydroxyacetic acid

Cat. No.: B1591634
CAS No.: 39927-08-7
M. Wt: 138.12 g/mol
InChI Key: SZUIEBOFAKRNDS-UHFFFAOYSA-N
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Description

Significance of Vicinal Diols (Ethane-1,2-diol) in Advanced Organic Synthesis and Materials Science Research

Vicinal diols, or glycols, are compounds where two hydroxyl groups are attached to adjacent carbon atoms. fiveable.mewikipedia.org Ethane-1,2-diol, commonly known as ethylene (B1197577) glycol, is the foundational compound of this class. wikipedia.org Its significance in advanced organic synthesis is multifaceted. Vicinal diols are crucial intermediates in numerous reactions, often synthesized via the dihydroxylation of alkenes using reagents like osmium tetroxide or through the hydrolysis of epoxides. fiveable.mewikipedia.org The Sharpless asymmetric dihydroxylation, a Nobel Prize-winning method, allows for the creation of chiral vicinal diols, which are invaluable building blocks in the synthesis of complex, biologically active molecules and pharmaceuticals. wikipedia.orgnih.gov

In materials science, Ethane-1,2-diol is a cornerstone monomer for the production of polyesters. newworldencyclopedia.orgessentialchemicalindustry.org Its most prominent application is in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET), a ubiquitous polymer used in beverage bottles, packaging, and textile fibers. wikipedia.orgessentialchemicalindustry.org The reaction of ethane-1,2-diol with a dicarboxylic acid through repeated esterification processes forms the long polymer chains. wikipedia.orgyoutube.com Furthermore, its antifreeze properties, stemming from its ability to disrupt the hydrogen-bonding network of water and lower its freezing point, make it essential as an engine coolant and deicing agent. newworldencyclopedia.orgessentialchemicalindustry.org Research also explores its use as a cryoprotectant for the low-temperature preservation of biological tissues. newworldencyclopedia.orgmdpi.com

Role of Alpha-Hydroxy Acids (2-hydroxyacetic acid) in Polymer Chemistry and Biochemical Research

Alpha-hydroxy acids (AHAs) are characterized by a hydroxyl group on the alpha-carbon (the carbon adjacent to the carboxyl group). wikipedia.org 2-hydroxyacetic acid, also known as glycolic acid, is the smallest AHA and is notable for its high water solubility and ability to penetrate biological membranes. taylorandfrancis.comwikipedia.orgatamanchemicals.com

In polymer chemistry, 2-hydroxyacetic acid serves as a key monomer for the synthesis of polyglycolic acid (PGA), also called polyglycolide. wikipedia.orgwikipedia.org PGA is a biodegradable, thermoplastic polyester (B1180765) with high crystallinity, thermal stability, and mechanical strength. wikipedia.org These properties make it highly valuable in the medical field for applications such as absorbable sutures, drug delivery systems, and tissue engineering scaffolds. wikipedia.orgnih.govconsensus.app Copolymers of glycolic acid and lactic acid, known as poly(lactic-co-glycolic acid) or PLGA, are also extensively researched for creating materials with tailored degradation rates and mechanical properties for advanced biomedical applications. wikipedia.orgresearchgate.net

From a biochemical perspective, 2-hydroxyacetic acid (as its conjugate base, glycolate) is a metabolite found across various living species, from bacteria to humans. atamanchemicals.comfoodb.ca It is an intermediate in the photorespiration pathway in plants and is involved in certain metabolic processes in animals. foodb.ca Due to its structure, it can interact with various biological pathways. Research has investigated its effects on cellular processes, including its role in modulating inflammatory responses and its potential impact on skin cell biology, which is a focus of dermatological studies. nih.govmdpi.com

Historical Development and Evolution of Academic Research on Ethane-1,2-diol and 2-hydroxyacetic acid

The scientific journeys of Ethane-1,2-diol and 2-hydroxyacetic acid began in the mid-19th century, driven by the foundational explorations of organic chemistry.

Ethane-1,2-diol (Ethylene Glycol): French chemist Charles-Adolphe Wurtz is credited with the first synthesis of ethylene glycol in 1856 and 1859. newworldencyclopedia.orgwixsite.com Initially, it remained a laboratory curiosity. Its first significant application emerged during World War I, where it was used in the manufacture of explosives. newworldencyclopedia.orgwixsite.com However, widespread industrial production did not commence until the 1930s, following the development of an efficient synthesis route from ethylene oxide. newworldencyclopedia.org This availability spurred a revolution in its use as an automotive coolant, replacing water due to its higher boiling point and antifreeze properties. newworldencyclopedia.org The subsequent rise of the plastics industry in the mid-20th century cemented its importance as a primary precursor for polyester fibers. newworldencyclopedia.orgwixsite.com

2-hydroxyacetic acid (Glycolic Acid): The name "glycolic acid" was first proposed in 1848 by French chemist Auguste Laurent. wikipedia.org The first successful preparation of the compound was achieved in 1851 by German chemist Adolph Strecker and Russian chemist Nikolai Nikolaevich Sokolov. wikipedia.org They produced it by treating hippuric acid with nitric acid and nitrogen dioxide. wikipedia.org For many decades, research remained largely academic. Its utility in polymer science gained traction with the development of biodegradable polymers. In the latter half of the 20th century, particularly from the 1970s onwards, academic and commercial interest surged in its use in dermatology and cosmetics, following research that highlighted the effects of AHAs on the skin. taylorandfrancis.comrevivalabs.comskinrocks.com

Key Historical Milestones
YearCompoundMilestoneReference
18482-hydroxyacetic acidName "glycolic acid" is coined by Auguste Laurent. wikipedia.org
18512-hydroxyacetic acidFirst prepared by Adolph Strecker and Nikolai Sokolov. wikipedia.org
1859Ethane-1,2-diolFirst prepared by Charles-Adolphe Wurtz. newworldencyclopedia.org
c. 1914-1918Ethane-1,2-diolUsed in explosives manufacturing during World War I. wixsite.com
1937Ethane-1,2-diolWidespread industrial production begins. newworldencyclopedia.org
c. 1970s2-hydroxyacetic acidFormally introduced into the skincare industry. revivalabs.com

Current Research Landscape and Key Objectives for Scholarly Investigations of the Chemical Compound

Contemporary research on Ethane-1,2-diol and 2-hydroxyacetic acid continues to build upon their foundational roles, aiming to enhance efficiency, create novel materials, and explore new applications.

Ethane-1,2-diol: Current investigations focus on optimizing its production and utilization. A key objective is to develop more selective and energy-efficient synthesis routes from ethylene oxide to minimize the formation of byproducts like diethylene glycol. wikipedia.orgessentialchemicalindustry.org In materials science, research is active in creating advanced polymers and composites derived from ethane-1,2-diol with enhanced properties. There is also significant interest in its use in green chemistry, such as the development of bio-based ethylene glycol from renewable resources. wikipedia.orgstraitsresearch.com Another active area is its application in chemical separation, for instance, in the kinetically enhanced separation of ethylene and ethane. acs.org Studies also continue to probe its structural properties, such as the nature of its hydrogen bonding in liquid form, using advanced techniques like X-ray diffraction and molecular dynamics. mdpi.com

2-hydroxyacetic acid: The research landscape for 2-hydroxyacetic acid is heavily influenced by polymer science and biomedicine. A primary objective is the engineering of functionalized polymers. nih.govresearchgate.net By incorporating 2-hydroxyacetic acid into copolymers, researchers aim to create "smart" biomaterials that can be tailored for specific drug delivery profiles, tissue regeneration applications, and stimulus-responsive systems. nih.gov Advances in polymerization techniques, such as ring-opening polymerization, are enabling the synthesis of high molecular weight polymers under mild conditions. nih.gov In biochemistry, studies are aimed at elucidating the precise mechanisms by which glycolic acid interacts with cellular pathways, particularly in the context of skin health and disease. mdpi.com This includes understanding its effects on gene expression, inflammation, and cellular responses to stressors like UV radiation. mdpi.com

Current Research Objectives and Applications
CompoundResearch AreaKey Objectives & FindingsReference
Ethane-1,2-diolPolymer & Materials SciencePrimary precursor for PET; research into bio-based production routes and advanced composites. wikipedia.orgessentialchemicalindustry.orgstraitsresearch.com
Ethane-1,2-diolChemical EngineeringImproving synthesis efficiency; use as an antifreeze and in ethylene/ethane separation. essentialchemicalindustry.orgacs.org
2-hydroxyacetic acidPolymer ChemistryMonomer for biodegradable polymers (PGA, PLGA) for medical use (sutures, drug delivery). wikipedia.orgwikipedia.orgnih.gov
2-hydroxyacetic acidBiochemical ResearchInvestigating cellular mechanisms, effects on skin, and role as a metabolite. atamanchemicals.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O5 B1591634 Ethane-1,2-diol;2-hydroxyacetic acid CAS No. 39927-08-7

Properties

IUPAC Name

ethane-1,2-diol;2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3.C2H6O2/c3-1-2(4)5;3-1-2-4/h3H,1H2,(H,4,5);3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUIEBOFAKRNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)O.C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39927-08-7
Record name Polyethylene glycol, bis(carboxymethyl) ether
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Advanced Synthetic Methodologies for Ethane 1,2 Diol and 2 Hydroxyacetic Acid

Industrial-Scale Synthesis of Ethane-1,2-diol from Ethene and Epoxyethane Pathways

The primary industrial route to Ethane-1,2-diol (commonly known as ethylene (B1197577) glycol) originates from ethene. The process first involves the oxidation of ethene to produce epoxyethane (ethylene oxide), a highly reactive cyclic ether. essentialchemicalindustry.orgsavemyexams.com This reactivity, stemming from the significant strain in its three-membered ring where bond angles are approximately 60° instead of the typical 109.5°, makes epoxyethane a crucial intermediate. savemyexams.comchemguide.co.uklibretexts.org The subsequent conversion of epoxyethane to Ethane-1,2-diol is achieved through two main competing pathways: direct hydration and a more advanced two-step catalytic process involving carbon dioxide.

The direct hydration of epoxyethane is a well-established method for producing Ethane-1,2-diol. essentialchemicalindustry.org This reaction can be conducted under neutral, base-catalyzed, or acid-catalyzed conditions. essentialchemicalindustry.org In industrial applications, the reaction is typically carried out with either a neutral medium or an acid catalyst, such as a 0.5% sulfuric acid solution, at temperatures of 320-340 K under pressure. essentialchemicalindustry.org An alternative acid-catalyzed hydrolysis occurs at around 60°C. chemguide.co.uklibretexts.org

The mechanism under acidic conditions involves the protonation of the oxygen atom in the epoxyethane ring, making the carbon atoms more susceptible to nucleophilic attack by water. savemyexams.com However, a significant challenge in this process is the competing reaction where the newly formed Ethane-1,2-diol, itself an alcohol, reacts with another molecule of epoxyethane. chemguide.co.uklibretexts.org This side reaction leads to the formation of higher homologues like diethylene glycol and triethylene glycol. essentialchemicalindustry.orgessentialchemicalindustry.org To mitigate this and improve selectivity towards the desired monoethylene glycol, a large excess of water is used, with molar ratios of water to epoxyethane as high as 20:1 not being uncommon. essentialchemicalindustry.org Despite this, the selectivity of the direct hydration process generally peaks at about 93%. essentialchemicalindustry.org The process also has disadvantages such as the need for corrosion-resistant materials and the energy-intensive removal of excess water and the acid catalyst from the product stream. essentialchemicalindustry.org

ParameterValue/ConditionSource(s)
Reactants Epoxyethane, Water essentialchemicalindustry.org
Catalyst 0.5% Sulfuric Acid (or neutral conditions) essentialchemicalindustry.org
Temperature 320-340 K (or ~60°C for acid hydrolysis) chemguide.co.ukessentialchemicalindustry.org
Pressure Applied pressure essentialchemicalindustry.org
Key Challenge Formation of higher glycols (di-, tri-ethylene glycol) chemguide.co.ukessentialchemicalindustry.org
Mitigation Large excess of water (e.g., 20:1 molar ratio) essentialchemicalindustry.org
Max Selectivity ~93% essentialchemicalindustry.org

A more advanced and highly selective method for producing Ethane-1,2-diol is the OMEGA (Only MEG Advantage) process, developed by Shell. researchgate.netshell.comwikipedia.org This is a two-stage, fully catalytic process that significantly improves upon the selectivity of direct hydration. shell.comportfolio-pplus.com The conversion efficiency to mono-ethylene glycol (MEG) in the OMEGA process can exceed 99%, a substantial increase from the ~90% achieved in conventional thermal conversion routes. researchgate.netshell.com

The process involves two main chemical steps: wikipedia.orgportfolio-pplus.com

Carbonation: Epoxyethane is first reacted with carbon dioxide (CO2) to form 1,3-dioxolan-2-one (ethylene carbonate). This reaction is catalyzed by an organophosphorus compound. essentialchemicalindustry.orgportfolio-pplus.com

Hydrolysis: The resulting ethylene carbonate is then hydrolyzed with water to produce Ethane-1,2-diol and regenerate the carbon dioxide, which can be recycled back into the first stage. essentialchemicalindustry.orgwikipedia.orgportfolio-pplus.com

This two-step approach effectively prevents the formation of higher glycol co-products, which is a major advantage over direct hydration. shell.comwikipedia.org Consequently, the OMEGA process offers several optimization benefits, including approximately 20% less steam usage and 30% less wastewater generation compared to a traditional thermal conversion plant of the same capacity. shell.com The higher selectivity also means that for every tonne of ethene, operators can produce up to 1.95 tonnes of MEG, compared to 1.53 to 1.70 tonnes with conventional processes. portfolio-pplus.com

FeatureOMEGA ProcessConventional HydrationSource(s)
Process Type Two-stage, fully catalyticSingle-stage, thermal/acid-catalyzed shell.comportfolio-pplus.com
Intermediate Ethylene CarbonateNone wikipedia.orgportfolio-pplus.com
MEG Selectivity > 99%~90-93% essentialchemicalindustry.orgresearchgate.netshell.com
Co-products Minimal to noneDiethylene and triethylene glycols shell.comwikipedia.org
Water Usage LowerHigh (large excess required) essentialchemicalindustry.orgshell.com
Energy Consumption Lower (less steam)Higher shell.com
CO2 Used as a reactant and regeneratedUnwanted byproduct of ethene oxidation essentialchemicalindustry.orgwikipedia.org

Emerging Green Chemistry and Sustainable Production Routes for Ethane-1,2-diol

In response to environmental concerns and the need for sustainable chemical production, research has focused on developing "green" pathways to Ethane-1,2-diol from renewable resources.

The Formose reaction, discovered by Aleksandr Butlerov in 1861, involves the polymerization of formaldehyde (B43269) to form sugars and polyols. researchgate.netajchem-a.com Recent studies have explored its potential for synthesizing Ethane-1,2-diol. One approach involves conducting the reaction in a methanolic medium using a fumed silica (B1680970) (Aerosil) catalyst. researchgate.netajchem-a.comresearchgate.net

In a typical experiment, an aqueous formaldehyde solution is added to methanol (B129727) and heated to 60°C. ajchem-a.comnih.gov The pH is adjusted to an alkaline level, such as 10.6, and the fumed silica catalyst is introduced to initiate the reaction. ajchem-a.comresearchgate.net Under these conditions, Ethane-1,2-diol is observed as a product. researchgate.netajchem-a.com However, research indicates that the efficiency of Ethane-1,2-diol production via this method in a methanolic medium is relatively low. researchgate.netajchem-a.comresearchgate.net For instance, one study reported that the concentration of ethylene glycol reached a maximum of only 0.5 mmol/dL after 90 minutes of reaction time. researchgate.net While this route demonstrates a potential non-petroleum pathway, significant improvements in yield and efficiency are necessary for it to become commercially viable.

ParameterConditionSource(s)
Reaction Formose (Butlerow) Reaction researchgate.netajchem-a.com
Feedstock Formaldehyde ajchem-a.comnih.gov
Solvent Methanol researchgate.netajchem-a.com
Catalyst Fumed Silica (Aerosil) ajchem-a.comresearchgate.net
Temperature 60°C ajchem-a.comnih.gov
pH 10.6 (Alkaline) ajchem-a.comresearchgate.net
Observed Product Ethane-1,2-diol researchgate.netajchem-a.com
Efficiency Low researchgate.netresearchgate.net

A promising sustainable route involves the use of metabolically engineered microorganisms to convert renewable feedstocks into Ethane-1,2-diol. D-xylose, the second most abundant sugar in lignocellulosic biomass, is a key substrate for this bio-catalytic approach. google.comdaneshyari.com Researchers have successfully engineered strains of Escherichia coli to produce Ethane-1,2-diol from D-xylose. google.comnih.gov

The engineered biosynthetic pathway consists of a four-step conversion: google.comnih.govresearchgate.net

D-xylose is converted to D-xylonic acid by the enzyme D-xylose dehydrogenase.

D-xylonic acid is then converted to 2-dehydro-3-deoxy-D-pentonate by D-xylonic acid dehydratase.

This intermediate is cleaved to form glycoaldehyde.

Finally, glycoaldehyde is reduced to Ethane-1,2-diol by an aldehyde reductase.

To optimize production and minimize the formation of unwanted byproducts like glycolate (B3277807) and acetate, further genetic modifications are made. nih.gov This includes knocking out genes such as aldA, which encodes an aldehyde dehydrogenase that would otherwise oxidize glycoaldehyde to glycolate, and arcA. nih.gov Furthermore, the choice of reductase is critical; employing an NADH-dependent reductase like FucO, instead of an NADPH-dependent one, can be advantageous due to the higher intracellular availability of NADH in E. coli. nih.gov This bio-catalytic method avoids the high pressures and temperatures required in some chemical syntheses and offers a direct path from biomass-derived sugars to a valuable platform chemical. google.com

Synthetic Approaches and Production Pathways for 2-hydroxyacetic acid and its Derivatives

2-hydroxyacetic acid, also known as glycolic acid, is the simplest alpha-hydroxy acid. frontiersin.org It is produced through both chemical synthesis from fossil resources and biotechnological routes.

One major industrial chemical pathway is the carbonylation of formaldehyde. frontiersin.orggoogle.com This process involves reacting formaldehyde with carbon monoxide in the presence of an acidic catalyst. google.com While historically performed with catalysts like sulfuric acid at very high pressures and temperatures, newer methods use hydrogen fluoride (B91410) as a catalyst, allowing for milder conditions (0-100°C and 10-4000 psig). google.com Water can be added to the reaction mixture to increase the ratio of hydroxyacetic acid to the byproduct oxydiacetic acid. google.com

Another significant chemical synthesis route starts with glycolonitrile (B6354644). The process involves the hydrolysis of an aqueous solution of glycolonitrile in a strong acidic medium, such as 60-98% sulfuric acid, at temperatures between 100-160°C. google.com This hydrolysis yields a mixed aqueous solution of glycolic acid and an ammonium (B1175870) salt, from which the pure acid is then separated via extraction with organic solvents. google.com

More recently, biotechnological production of glycolic acid from renewable resources like lignocellulosic sugars has been developed. frontiersin.org One innovative pathway engineered in E. coli involves the overexpression of three native genes to create a "glycoptimus module". frontiersin.org This pathway cleaves D-arabinose-5-P (derived from sugars like D-glucose or D-xylose) into glyceraldehyde-3-P and glycolaldehyde (B1209225) using an aldolase. The glycolaldehyde is then oxidized to glycolic acid by an aldehyde dehydrogenase (encoded by the aldA gene). frontiersin.org This microbial production method is seen as a more sustainable alternative to chemical synthesis, particularly for applications in cosmetics and personal care where bio-sourced ingredients are preferred. frontiersin.org

Synthesis RouteReactantsCatalyst/MediumKey ConditionsSource(s)
Carbonylation Formaldehyde, Carbon MonoxideHydrogen Fluoride0-100°C, 10-4000 psig google.com
Hydrolysis Glycolonitrile, WaterSulfuric Acid (60-98%)100-160°C google.com
Bioproduction D-glucose, D-xylose, L-arabinoseEngineered E. coliFermentation frontiersin.org

Chemical Synthesis Methodologies for 2-hydroxyacetic acid

The industrial synthesis of 2-hydroxyacetic acid (glycolic acid) is dominated by well-established chemical methods, primarily the carbonylation of formaldehyde and the hydrolysis of chloroacetic acid. chemicalbook.comjinbangch.com Research continues to explore alternative routes, including those from renewable feedstocks, to improve efficiency, safety, and sustainability.

Carbonylation of Formaldehyde A predominant and cost-effective method for producing glycolic acid involves the catalyzed reaction of formaldehyde with synthesis gas (a mixture of carbon monoxide and hydrogen). chemicalbook.com This process, often referred to as the Koch reaction, typically utilizes an acid catalyst and is conducted under high-pressure and high-temperature conditions. zhonglanindustry.commdpi.comglobethesis.com In one iteration of this process, formaldehyde, carbon monoxide, and water are reacted in the presence of a catalyst like sulfuric acid at temperatures of 130°C to 200°C and pressures ranging from 30 to 90 MPa. zhonglanindustry.com The yield of glycolic acid can reach nearly 90% under optimal pressure conditions. zhonglanindustry.com The historic DuPont process operated at 200°C and 700 bar pressure with a sulfuric acid catalyst, achieving a 90% molar yield based on formaldehyde. google.com Alternative catalysts, such as hydrogen fluoride (HF), have also been employed, allowing for reactions at lower temperatures (e.g., 22-50°C) while still achieving high selectivity and conversion. google.comgoogle.com While effective, this method's requirement for high pressure and corrosive liquid acid catalysts increases equipment costs and necessitates stringent safety measures. jinbangch.comzhonglanindustry.com

Hydrolysis of Chloroacetic Acid Another major industrial route is the hydrolysis of chloroacetic acid. jinbangch.comdissertationtopic.net This classic method involves reacting molten monochloroacetic acid with an aqueous solution of sodium hydroxide (B78521), typically at temperatures between 90°C and 130°C. chemicalbook.comsciencemadness.org The reaction produces a solution of sodium glycolate and sodium chloride. jinbangch.com Subsequent acidification, often with hydrochloric acid, converts the sodium glycolate into glycolic acid, which is then purified through steps like evaporation and crystallization. jinbangch.com The process is valued for its simple route and readily available raw materials. jinbangch.comdissertationtopic.net However, a significant drawback is the presence of chloride ion impurities in the final product, which may require additional refining steps for high-purity applications. jinbangch.comdissertationtopic.net A study optimizing this reaction found that a temperature of 100°C with a 1:1.2 molar ratio of chloroacetic acid to sodium hydroxide for 7 hours resulted in a 93% yield. globethesis.com

Hydrolysis of Glycolonitrile Glycolic acid can also be synthesized via the hydrolysis of glycolonitrile (hydroxyacetonitrile). zhonglanindustry.comchemicalbook.com Glycolonitrile itself is produced by reacting formaldehyde with hydrogen cyanide. chemicalbook.comgoogle.com The subsequent hydrolysis of glycolonitrile to glycolic acid can be performed in the presence of an acid with a pKa of 1.5 to 2.5 at temperatures of 100°C to 150°C, achieving nearly 100% hydrolysis. zhonglanindustry.com While this method is effective, the high toxicity of the cyanide starting materials is a significant safety concern that has limited its industrial application for purely chemical synthesis. zhonglanindustry.comdissertationtopic.net However, this route is highly relevant for chemoenzymatic processes where the hydrolysis step is catalyzed by a nitrilase enzyme. d-nb.infogoogle.com

Oxidation of Glycerol (B35011) and Other Precursors With an increasing focus on renewable resources, the conversion of glycerol, a low-cost byproduct of biodiesel production, into higher-value chemicals like glycolic acid has garnered significant interest. google.comsemanticscholar.org Catalytic oxidation of glycerol using heterogeneous catalysts is a promising approach. semanticscholar.orgmdpi.com For example, using a silver catalyst supported on cerium-zirconium oxide, a glycerol conversion of nearly 100% with a glycolic acid yield of almost 68% has been achieved under optimized conditions (60°C, NaOH/glycerol molar ratio of 2). mdpi.com Electrochemical valorization of glycerol also presents a green route; one study using a mixed carbon-black activated carbon electrode achieved a glycolic acid yield of 66.1% after 6 hours. nih.gov Another alternative is the conversion of glyoxal (B1671930) over solid acid and basic catalysts, which can achieve up to 98% conversion of an aqueous glyoxal solution to glycolic acid with selectivities ranging from 83–100%. ucj.org.ua

MethodRaw MaterialsCatalyst/ReagentsKey ConditionsReported Yield/SelectivityReference
Carbonylation of FormaldehydeFormaldehyde, Carbon Monoxide, WaterSulfuric Acid (H₂SO₄)130-200°C, 30-90 MPa~90% Yield zhonglanindustry.comgoogle.com
Hydrolysis of Chloroacetic AcidChloroacetic Acid, Sodium Hydroxide (NaOH)NaOH, followed by acid90-130°C93% Yield globethesis.comchemicalbook.com
Hydrolysis of GlycolonitrileGlycolonitrile, WaterAcid (pKa 1.5-2.5)100-150°C~100% Hydrolysis zhonglanindustry.com
Oxidation of GlycerolGlycerol, Oxygen5% Ag/Ce₀.₇₅Zr₀.₂₅O₂60°C, NaOH/Glycerol ratio = 2~68% Yield, >98% Conversion mdpi.com
Oxidation of GlyoxalGlyoxal, WaterSolid basic catalysts (e.g., MgO-ZrO₂)100°C, 5 hours83-100% Selectivity, up to 98% Conversion ucj.org.ua

Biocatalytic and Fermentative Production of 2-hydroxyacetic acid

As a sustainable alternative to chemical synthesis, the biotechnological production of glycolic acid from renewable resources has gained substantial interest. nih.govnih.gov These methods utilize either whole-cell microorganisms or isolated enzymes to catalyze the conversion of various feedstocks into glycolic acid, often under milder and more environmentally benign conditions. jinbangch.comd-nb.info

Fermentation from Sugars Metabolic engineering has enabled the production of glycolic acid from common sugars like glucose and xylose using various microorganisms. nih.gov The glyoxylate (B1226380) shunt, a metabolic pathway present in many organisms, is a common target for engineering. d-nb.inforesearchgate.net By redirecting carbon flux through this pathway towards the intermediate glyoxylate and then reducing it to glycolic acid, microbial factories can be created.

Engineered Escherichia coli has been a workhorse for this purpose. In one study, by linking the Dahms pathway and the glyoxylate bypass, a final engineered strain produced 4.57 g/L of glycolic acid from D-xylose with a yield of 0.46 g/g. nih.gov Another approach in E. coli focused on fine-tuning the TCA cycle and glyoxylate shunt, coupled with strategies to enhance CO₂ uptake, resulting in a titer of 11.9 g/L and a productivity of 0.23 g/L/h in fed-batch fermentation. acs.org

Yeasts such as Saccharomyces cerevisiae and Kluyveromyces lactis are also attractive hosts due to their tolerance to acidic conditions, which is advantageous for producing an organic acid. nih.govnih.gov Researchers have engineered these yeasts by expressing a high-affinity glyoxylate reductase to convert glyoxylate to glycolic acid, while deleting malate (B86768) synthase genes to prevent the consumption of glyoxylate. nih.govvtt.fi While engineered S. cerevisiae produced about 1 g/L of glycolic acid, similar modifications in K. lactis led to a much higher titer of 15 g/L in a bioreactor cultivation using D-xylose and ethanol (B145695) as substrates. nih.gov

Bioconversion of Precursors Biocatalytic conversion involves using microorganisms or their enzymes to transform a precursor chemical into the desired product. This approach often achieves very high specificity and yield.

A prominent example is the bioconversion of ethylene glycol. The acetic acid bacterium Gluconobacter oxydans is particularly efficient at this transformation. d-nb.inforesearchgate.net It can oxidize ethylene glycol via subsequent alcohol and aldehyde oxidation reactions. d-nb.info Through process optimization, including high-cell-density fed-batch strategies, a final concentration of 94.2 g/L of glycolic acid has been achieved from ethylene glycol, with a conversion efficiency of 97.3%. mdpi.comresearchgate.net Various yeasts, including Saccharomyces cerevisiae and Scheffersomyces stipitis, have also been shown to oxidize ethylene glycol to glycolic acid, with S. stipitis producing 23.79 g/L in a bioreactor. oup.com

Another significant route is the chemoenzymatic conversion of glycolonitrile. This process combines chemical synthesis of the glycolonitrile precursor from formaldehyde and hydrogen cyanide with a subsequent enzymatic hydrolysis step. d-nb.infogoogle.com Specific enzymes called nitrilases, such as the one from Acidovorax facilis 72W, can efficiently convert the glycolonitrile into an aqueous solution of ammonium glycolate, from which pure glycolic acid can be recovered. google.com This method avoids the harsh conditions of acid hydrolysis and can lead to high-purity products.

MethodMicroorganism/EnzymeSubstrateKey Pathway/ProcessReported Titer/Yield/ProductivityReference
FermentationEngineered Kluyveromyces lactisD-xylose, EthanolEngineered Glyoxylate Cycle15 g/L Titer nih.govnih.gov
FermentationEngineered Escherichia coliGlucose, GlycerolEngineered TCA Cycle & Glyoxylate Shunt11.9 g/L Titer, 0.23 g/L/h Productivity acs.org
FermentationEngineered Escherichia coliD-xyloseDahms Pathway & Glyoxylate Bypass4.57 g/L Titer, 0.46 g/g Yield nih.gov
BioconversionGluconobacter oxydansEthylene GlycolWhole-cell oxidation94.2 g/L Titer, 0.41 g/L/h Productivity mdpi.comresearchgate.net
BioconversionScheffersomyces stipitisEthylene GlycolWhole-cell oxidation23.79 g/L Titer, 76.68% Yield oup.com
Chemoenzymatic SynthesisNitrilase (e.g., from Acidovorax facilis)GlycolonitrileEnzymatic hydrolysisHigh yield and purity reported google.com

Elucidation of Reaction Mechanisms and Kinetics of Ethane 1,2 Diol and 2 Hydroxyacetic Acid

Oxidation Reaction Mechanisms of Ethane-1,2-diol

Ethane-1,2-diol can be oxidized by various reagents, leading to a range of products. The pathway of these reactions is highly dependent on the oxidant used and the specific reaction conditions.

The oxidation of ethane-1,2-diol by chromate(VI) in aqueous acidic solutions has been a subject of detailed kinetic and mechanistic investigation. Under these conditions, the primary oxidation product is typically hydroxyethanal, with negligible cleavage of the glycol bond. researchgate.net The reaction kinetics are influenced by the concentrations of the reactants and the acidity of the medium.

Studies show that the reaction follows first-order kinetics with respect to both ethane-1,2-diol and Cr(VI). researchgate.net The role of acid catalysis is significant, with the uncatalyzed pathway demonstrating a second-order dependence on the hydrogen ion concentration [H+]. researchgate.netresearchgate.net The mechanism is believed to involve the formation of a Cr(VI)-substrate ester intermediate. This intermediate then undergoes an acid-catalyzed redox decomposition in the rate-determining step, which involves a two-electron transfer. researchgate.net

In catalyzed versions of this reaction, such as with picolinic acid (PA) or 2,2′-bipyridine (bipy), a different mechanism is observed. researchgate.netresearchgate.net The catalyst first forms a complex with Cr(VI), which is the active oxidant. researchgate.net This complex is then attacked by the ethane-1,2-diol substrate to form a ternary complex. researchgate.netresearchgate.net This ternary complex subsequently decomposes in a rate-determining step, also via a two-electron transfer, to yield the product and a Cr(IV) complex. researchgate.netresearchgate.net The Cr(IV) species is then rapidly oxidized back to Cr(VI) in subsequent, faster steps. researchgate.net Interestingly, the picolinic acid-catalyzed pathway shows a zeroth-order dependence on [H+], while the bipy-catalyzed path has a first-order dependence. researchgate.netresearchgate.net

Table 1: Kinetic Orders for the Oxidation of Ethane-1,2-diol by Chromate(VI)

Reactant/Catalyst Uncatalyzed Path Picolinic Acid (PA) Catalyzed Path 2,2′-Bipyridine (bipy) Catalyzed Path
[Ethane-1,2-diol] 1 researchgate.net 1 researchgate.net 1 researchgate.net
[Cr(VI)] 1 researchgate.net 1 researchgate.net 1 researchgate.net
[H+] 2 researchgate.netresearchgate.net 0 researchgate.net 1 researchgate.net

The oxidation of ethane-1,2-diol by alkaline hexacyanoferrate(III) can be effectively catalyzed by ruthenium trichloride (B1173362) (Ru(III)). csic.es Spectrophotometric studies using the initial rates method reveal the complex kinetics of this reaction. csic.es The reaction rate exhibits a fractional order dependence with respect to both the oxidant [hexacyanoferrate(III)] and the substrate [ethane-1,2-diol]. csic.es In contrast, the reaction shows a clear first-order dependence on the concentration of the catalyst, [Ru(III)]. csic.es The influence of the hydroxide (B78521) ion concentration, [OH-], on the reaction rate is complex. csic.es

A proposed mechanism that aligns with these kinetic observations involves the formation of intermediate complexes between the ethane-1,2-diol substrate and the ruthenium(III) catalyst. csic.es In this mechanism, two such intermediate complexes are postulated. csic.es Each of these complexes is then attacked by the hexacyanoferrate(III) oxidant in the rate-determining steps. csic.es This oxidative attack leads to the formation of a free radical, which is subsequently oxidized in further, faster steps to the final products. csic.es

Table 2: Kinetic Dependencies in Ru(III)-Catalyzed Oxidation of Ethane-1,2-diol

Reactant Order of Reaction
[Hexacyanoferrate(III)] Fractional csic.es
[Ethane-1,2-diol] Fractional csic.es
[Ru(III)] First csic.es

Isoquinolium bromochromate (IQBC) serves as an efficient oxidizing agent for ethane-1,2-diol in an aqueous acetic acid medium. ijcrt.org Kinetic studies of this reaction reveal a first-order dependence on the oxidant, IQBC, at low concentrations of ethane-1,2-diol. ijcrt.org However, as the concentration of the diol increases, the reaction order with respect to the substrate tends towards zero. ijcrt.org This kinetic behavior is indicative of a Michaelis-Menten type mechanism, which suggests the formation of an intermediate complex between the oxidant and the substrate. ijcrt.org

The reaction is also subject to acid catalysis. ijcrt.org The mechanism proposed involves the formation of a complex, and it has been determined that free radicals are not involved in the reaction pathway. ijcrt.org The study computed thermodynamic parameters and proposed a suitable mechanism consistent with the kinetic results. ijcrt.org The primary oxidation product identified is hydroxyethanal. niscpr.res.in

Potassium manganate(VII) (KMnO4), also known as potassium permanganate (B83412), is a powerful oxidizing agent capable of oxidizing ethane-1,2-diol. chemguide.co.uk The products of this reaction are highly dependent on the reaction conditions, such as temperature, concentration of the oxidant, and pH. chemguide.co.uklibretexts.org

Under cold, dilute, and neutral or slightly alkaline conditions, potassium manganate(VII) oxidizes alkenes to diols. chemguide.co.uk Ethane-1,2-diol itself can be further oxidized by KMnO4, as it is quite susceptible to oxidation. chemguide.co.uklibretexts.org If the reaction is not carefully controlled under very dilute and cold conditions, the oxidation will proceed further. chemguide.co.uk

When using hot, concentrated, and acidified potassium manganate(VII), the oxidation is much more vigorous and leads to the cleavage of the carbon-carbon bond in the diol. libretexts.orgminia.edu.eg For ethane-1,2-diol, this oxidative cleavage would break the bond between the two carbon atoms. The initial products would be aldehydes, but these are readily oxidized further. Methanal, the initial one-carbon product, is easily oxidized by permanganate to methanoic acid, which is then further oxidized to carbon dioxide and water. minia.edu.eg Therefore, under harsh oxidative conditions with hot, concentrated, acidified KMnO4, the final products of ethane-1,2-diol oxidation are carbon dioxide and water. minia.edu.eg In a strong alkaline medium, the reactive form of ethane-1,2-diol is its alkoxy anion, and the reaction proceeds via an electron abstraction mechanism. researchgate.net

Table 3: Product Selectivity in the Oxidation of Ethane-1,2-diol by KMnO4

Reaction Conditions Primary Product(s)
Cold, dilute, alkaline/neutral Further oxidation products (reaction doesn't stop easily) chemguide.co.uklibretexts.org

Esterification and Polymerization Mechanisms Involving Ethane-1,2-diol

Ethane-1,2-diol is a crucial monomer in the synthesis of various polymers, most notably polyesters, through esterification and subsequent polymerization reactions.

Poly(ethylene terephthalate) (PET) is a widely used thermoplastic polyester (B1180765) produced from the reaction of two monomers: ethane-1,2-diol (ethylene glycol) and terephthalic acid. researchgate.netsid.ir The synthesis is a form of step-growth polymerization, specifically a condensation reaction, where a small molecule, in this case water, is eliminated with the formation of each ester linkage. quora.comscranton.edu

The primary reaction is a direct esterification, which can be classified as a Fischer-type esterification, where the hydroxyl group (-OH) of ethane-1,2-diol reacts with the carboxylic acid group (-COOH) of terephthalic acid. scranton.edu Since both monomers are difunctional (possessing two reactive groups), the reaction can proceed sequentially, building long polymer chains. scranton.edu

The process is typically carried out in two main stages:

Esterification: Terephthalic acid is reacted with an excess of ethane-1,2-diol at elevated temperatures (around 250°C) and pressures (up to 60 psi) to form a low molecular weight prepolymer, primarily bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), along with other oligomers. sid.irscranton.edu Water produced during this stage is continuously removed to drive the reaction towards completion. sid.ir

Polycondensation: This stage is conducted at higher temperatures (260-300°C) and under a high vacuum. sid.iryoutube.com The BHET and other oligomers react with each other, linking together to form long PET polymer chains. youtube.com During this step, the excess ethane-1,2-diol is eliminated as a byproduct and removed by the vacuum system. sid.ir The reaction is facilitated by catalysts, such as antimony trioxide or titanium-based compounds, to achieve the high molecular weight required for practical applications. scranton.eduyoutube.com

An alternative route involves the transesterification of dimethyl terephthalate with ethane-1,2-diol, where methanol (B129727) is eliminated instead of water. scranton.eduyoutube.com

Table 4: Compound Names Mentioned in the Article

Compound Name
2,2′-bipyridine
Antimony trioxide
bis(2-hydroxyethyl) terephthalate
Carbon dioxide
Chromate(VI)
Dimethyl terephthalate
Ethane-1,2-diol
Hexacyanoferrate(III)
Hydroxyethanal
Isoquinolium bromochromate
Methanal
Methanoic acid
Methanol
Picolinic acid
Poly(ethylene terephthalate)
Potassium manganate(VII)
Ruthenium trichloride
Terephthalic acid

Dehydrogenative/Dehydrative Coupling for Polyesterether Formation from Ethane-1,2-diol

The synthesis of polyesterethers directly from ethane-1,2-diol (ethylene glycol) represents an innovative approach in polymer chemistry. This process is achieved through a catalytic pathway involving both dehydrogenation and dehydration, liberating hydrogen gas (H₂) and water (H₂O) as the sole byproducts. st-andrews.ac.ukresearchgate.net The reaction is typically facilitated by specialized bifunctional ruthenium catalysts, which are known for their efficacy in both alcohol dehydrogenation and carbonyl compound hydrogenation. nih.gov

The proposed mechanism for this transformation begins with the catalytic dehydrogenation of an ethane-1,2-diol molecule to form glycolaldehyde (B1209225). researchgate.netnih.gov This aldehyde intermediate then reacts with a second molecule of ethane-1,2-diol to form a hemiacetal intermediate. st-andrews.ac.uknih.gov This hemiacetal is a crucial branching point in the reaction pathway. From this intermediate, two competing chain-growth processes can occur:

Dehydrogenation: The hemiacetal can undergo a further dehydrogenation step, catalyzed by the ruthenium complex, to form an ester linkage. st-andrews.ac.uknih.gov

Dehydration: Alternatively, the hemiacetal can undergo dehydration, losing a molecule of water to form an enol intermediate. This enol can then tautomerize to yield an aldehyde, which is primed for further reaction and chain propagation, ultimately leading to an ether linkage. nih.gov

Experimental and Density Functional Theory (DFT) computations suggest that for ethane-1,2-diol, both the dehydrogenation and dehydration pathways from the hemiacetal intermediate are kinetically facile. st-andrews.ac.uknih.gov This dual reactivity leads to the formation of a random copolymer containing both ester and ether linkages, correctly termed a polyesterether. st-andrews.ac.uknih.gov

Research has shown that the structure of the diol monomer significantly influences the reaction outcome. Diols with a shorter carbon chain between the alcohol groups, such as propylene (B89431) glycol and 1,3-propanediol, also yield polyesterethers. st-andrews.ac.ukresearchgate.netst-andrews.ac.uk In contrast, α,ω-diols with longer carbon spacers, like 1,6-hexanediol (B165255) and 1,10-decanediol, predominantly form polyesters under similar catalytic conditions. researchgate.netnih.govst-andrews.ac.uk This is attributed to a decreased likelihood of forming the necessary metallacycle intermediate with the catalyst as the chain length increases, which would favor the dehydration pathway. st-andrews.ac.uk

Reactant DiolCatalyst SystemPrimary Polymer ProductKey Mechanistic Steps
Ethane-1,2-diolRuthenium ComplexPolyesteretherDehydrogenation to aldehyde -> Hemiacetal formation -> Competing dehydrogenation (ester) and dehydration (ether)
1,3-PropanediolRuthenium ComplexPolyesteretherSimilar pathway via hemiacetal intermediate
1,6-HexanediolRuthenium ComplexPolyesterDehydrogenative coupling dominates; dehydration pathway is less favored
1,10-DecanediolRuthenium ComplexPolyesterDehydrogenative coupling dominates; dehydration pathway is less favored

Mechanistic Insights into Other Condensation Polymerizations Involving Ethane-1,2-diol

Beyond the formation of polyesterethers, ethane-1,2-diol is a fundamental monomer in more conventional condensation polymerizations, most notably in the synthesis of polyesters. shalom-education.comstudymind.co.uk In these reactions, two different monomers, each possessing two functional groups, combine to form a large polymer molecule with the concurrent elimination of a small molecule, such as water or hydrogen chloride. shalom-education.comsenecalearning.com

The classic example is the synthesis of poly(ethylene terephthalate) (PET), commercially known as Terylene, from the reaction of ethane-1,2-diol and benzene-1,4-dicarboxylic acid. studymind.co.uksenecalearning.com The mechanism for this polyesterification is a nucleophilic addition-elimination reaction. senecalearning.com The process is initiated by the attack of a lone pair of electrons from the oxygen of one of the alcohol groups on ethane-1,2-diol at the electrophilic carbonyl carbon of a carboxylic acid group. This is typically an acid-catalyzed process, where a protonated carbonyl group is more electrophilic. An intermediate is formed which then eliminates a molecule of water to create an ester linkage. studymind.co.ukscience-revision.co.uk

Because both monomers are difunctional, the resulting ester molecule still possesses a reactive hydroxyl group at one end and a reactive carboxyl group at the other. science-revision.co.uk This allows the reaction to continue, building a long polymer chain. shalom-education.comscience-revision.co.uk The general repeating unit contains both of the original monomers. chemguide.uk

To increase the reaction rate, more reactive derivatives of the dicarboxylic acid, such as acyl chlorides, can be used instead of the acid itself. senecalearning.comchemguide.uk In this case, the mechanism remains a nucleophilic addition-elimination, but the small molecule eliminated is hydrogen chloride (HCl) instead of water, and the reaction is often much more rapid. chemguide.uk

Reaction Mechanisms of 2-hydroxyacetic acid and its Derivatives

Polymerization Mechanisms: Synthesis of Polyglycolic Acid (PGA)

Polyglycolic acid (PGA), also known as poly(glycolic acid), is the simplest linear, aliphatic polyester. wikipedia.org Its synthesis from 2-hydroxyacetic acid (glycolic acid) can be achieved through two primary mechanistic routes.

Direct Polycondensation: This method involves the self-condensation of 2-hydroxyacetic acid. The hydroxyl group of one molecule reacts with the carboxylic acid group of another to form an ester bond, with the elimination of water. wikipedia.orgkinampark.com While mechanistically straightforward, achieving high molecular weight PGA through this route is challenging. The difficulty lies in the efficient removal of the water byproduct, as its presence can hydrolyze the newly formed ester linkages, limiting the chain length of the resulting prepolymers. researchgate.net To overcome this, techniques like azeotropic distillation or solid-state polycondensation under high vacuum and temperature are employed to drive the equilibrium toward the polymer. researchgate.net

Ring-Opening Polymerization (ROP): This is the most common and efficient method for producing high molecular weight PGA. wikipedia.orgkinampark.com The process begins with the synthesis of glycolide (B1360168), the cyclic diester (bislactone) of glycolic acid, which is typically formed by the thermal depolymerization of low molecular weight glycolic acid oligomers. kinampark.com The purified glycolide then undergoes ring-opening polymerization. wikipedia.org This reaction can be initiated by a variety of catalysts, with organometallic compounds such as stannous octoate (tin(II) 2-ethylhexanoate) being widely used due to their effectiveness and regulatory acceptance. wikipedia.orgkinampark.com The mechanism involves the coordination of the catalyst to the carbonyl oxygen of the glycolide, followed by nucleophilic attack from an initiator (like an alcohol or water), which opens the ring. researchgate.net The chain then propagates by the sequential addition of glycolide monomers. This method allows for excellent control over the polymer's molecular weight. researchgate.netgoogle.com

Polymerization MethodStarting MaterialTypical CatalystsKey AdvantagesKey Disadvantages
Direct Polycondensation2-hydroxyacetic acidAntimony trioxide, Zinc acetateUses inexpensive raw materialDifficult to achieve high molecular weight; water removal is critical
Ring-Opening PolymerizationGlycolideStannous octoate, Tin(II) chloride dihydrateProduces high molecular weight polymer; good molecular weight controlRequires synthesis of expensive glycolide monomer; high energy consumption

Condensation Reactions with Phenol (B47542) and Formaldehyde (B43269) in Polymer Synthesis

The condensation of 2-hydroxyacetic acid with phenol and formaldehyde leads to the formation of modified phenolic resins. The underlying mechanism is based on the well-established phenol-formaldehyde condensation chemistry, which forms novolac or resol resins. nih.govresearchgate.net The reaction is typically acid-catalyzed. researchgate.net

The mechanism proceeds in several stages:

Electrophile Formation: In the presence of an acid catalyst, formaldehyde is protonated, forming a highly reactive electrophilic carbocation.

Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile, attacking the activated formaldehyde. This results in the formation of hydroxymethylphenols, with substitution occurring primarily at the ortho and para positions. stackexchange.com

Condensation and Polymerization: These hydroxymethylphenols are highly reactive. They can react with other phenol molecules in a condensation reaction, eliminating water and forming methylene (B1212753) bridges (-CH₂-) between the phenolic rings. researchgate.netstackexchange.com

When 2-hydroxyacetic acid (or another aromatic hydroxycarboxylic acid like salicylic (B10762653) acid) is included, it is incorporated into the polymer structure. google.com The reaction can be conducted in a two-stage process where the hydroxycarboxylic acid first reacts with formaldehyde, and this product is then subsequently condensed with phenol. google.com The carboxylic acid group of the 2-hydroxyacetic acid can remain as a functional group on the polymer backbone or participate in further esterification reactions, leading to a more complex, cross-linked polymer network. The presence of the acid modifies the properties of the final resin. google.com

Mechanistic Basis of Synergistic Reactivity with Other Alpha-Hydroxy Acids

Alpha-hydroxy acids (AHAs), including 2-hydroxyacetic acid, lactic acid, citric acid, and malic acid, are often used in combination. nih.govresearchgate.net Their synergistic effect is not typically due to co-polymerization but rather stems from a combination of their individual chemical properties and mechanisms of action at a molecular level.

The primary mechanism of action for AHAs is the modulation of cell adhesion in the epidermis. researchgate.net This is believed to occur through the chelation of metal ions, specifically calcium ions (Ca²⁺), in the upper layers of the skin. Calcium ions are essential for the function of cell adhesion molecules. By reducing the concentration of available calcium ions, AHAs disrupt these adhesions, which accelerates desquamation (shedding of skin cells). researchgate.net

The synergy between different AHAs can be attributed to several factors:

Varying Molecular Size: 2-hydroxyacetic acid is the smallest AHA, allowing it to act rapidly. nih.gov Larger AHAs like citric acid may act at different rates or depths.

Differences in Acidity and Lipophilicity: Each AHA has a unique pKa and solubility profile, influencing its interaction with cellular structures.

Multiple Functional Groups: Polycarboxylic AHAs like citric acid and tartaric acid, or those with additional hydroxyl groups, can form more extensive chelation complexes or hydrogen bonds, potentially enhancing their effect. nih.govnih.gov For instance, citric acid and malic acid contain hydroxyl groups in both the alpha and beta positions relative to their carboxyl groups, giving them unique chemical properties. nih.gov

Structural Characterization and Spectroscopic Investigations of Ethane 1,2 Diol and 2 Hydroxyacetic Acid

Conformational Analysis of Ethane-1,2-diol

The rotational isomerism of ethane-1,2-diol is a subject of extensive research, as the relative orientation of its two hydroxyl groups dictates its physical and chemical properties. The molecule primarily exists in two conformations: trans (anti) and gauche.

The conformational preference of ethane-1,2-diol is phase-dependent, with a notable difference between the gas and liquid states.

In the gas phase , numerous experimental and theoretical studies have concluded that the gauche conformation is predominant. researchgate.net Electron diffraction studies, augmented by rotational constants and ab initio calculations, have analyzed the conformational composition at various temperatures. acs.org These studies indicate that the gauche conformer is significantly more stable than the anti (or trans) conformer, with one study reporting it to be 9.6 kJ/mol more stable. pearson.com Theoretical calculations, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), consistently support the higher stability of the gauche form in the gas phase. acs.orgnih.gov This stability is largely attributed to the formation of an intramolecular hydrogen bond. researchgate.netpearson.com Gas-phase infrared spectroscopy has also been used to study this equilibrium, identifying the most abundant conformers at different temperatures. nih.gov

In the liquid phase , the situation is more complex due to the presence of intermolecular interactions. While the gauche conformation still dominates, the energy difference between the gauche and trans forms is reduced compared to the gas phase. researchgate.net X-ray and neutron diffraction studies on liquid ethane-1,2-diol have shown that while about 80% of the molecules are in the gauche conformation, a significant population (around 20%) of the trans conformer also exists. researchgate.net Raman spectroscopy studies on the liquid state over a range of temperatures have also confirmed the presence of both conformers. researchgate.net The energy difference (ΔH) between the two isomers in the liquid state was determined to be approximately 0.71 kcal/mol from the temperature dependence of Raman intensities. researchgate.net

Conformational Preference of Ethane-1,2-diol in Different Phases
PhaseDominant ConformerApproximate Population (Gauche)Approximate Population (Trans)Primary Stabilizing FactorSupporting Techniques
GasGauchePredominantMinorIntramolecular H-bondElectron Diffraction acs.org, IR Spectroscopy nih.gov, Theoretical Calculations acs.org
LiquidGauche~80% researchgate.net~20% researchgate.netIntermolecular H-bondsX-ray/Neutron Diffraction researchgate.net, Raman Spectroscopy researchgate.net

Hydrogen bonding plays a critical role in determining the conformational landscape of ethane-1,2-diol.

Intramolecular hydrogen bonding , where the hydrogen of one hydroxyl group interacts with the oxygen of the other within the same molecule, is the key factor stabilizing the gauche conformation in the gas phase. pearson.comrsc.org This interaction brings the two hydroxyl groups into proximity, at a dihedral angle of about 60 degrees. pearson.com However, some studies suggest that this intramolecular bond might be weaker than previously thought, even in the gas phase. nih.gov

Intermolecular hydrogen bonding becomes the dominant stabilizing force in the condensed phases (liquid and solid). In the liquid state, molecules of ethane-1,2-diol form an extensive network of hydrogen bonds with their neighbors. researchgate.netmdpi.compreprints.org This network is the primary reason for the high boiling point and viscosity of the compound. X-ray diffraction studies have provided evidence for strong intermolecular hydrogen-bond interactions, revealing short O···O correlations between adjacent molecules. researchgate.netmdpi.com While the gauche conformer is still preferred, its stability in the liquid phase is a result of a complex interplay between the residual intramolecular interaction and the more dominant intermolecular hydrogen bonding network. researchgate.netmdpi.com In the crystalline solid state, X-ray diffraction has shown that the molecule adopts a gauche conformation, but this is stabilized by a network of intermolecular hydrogen bonds, with no evidence for an intramolecular hydrogen bond. researchgate.net

Advanced Spectroscopic Techniques for Ethane-1,2-diol and its Derivatives

A variety of spectroscopic methods are employed to investigate the structure of ethane-1,2-diol and its related compounds at the molecular and bulk levels.

X-ray Diffraction (XRD) is a powerful technique for probing the average molecular arrangement in the liquid state. ias.ac.in For liquid ethane-1,2-diol, XRD studies, often combined with molecular dynamics simulations, have been crucial in confirming the predominance of the gauche conformer. researchgate.netmdpi.com These experiments provide detailed information on intermolecular distances, such as the O···O correlations, which are direct evidence of the extensive hydrogen-bonding network present in the liquid. mdpi.compreprints.org

Raman Spectroscopy complements XRD by providing information on the vibrational modes of the molecule, which are sensitive to its conformation. The Raman spectrum of ethane-1,2-diol in the liquid state shows distinct bands corresponding to the gauche and trans conformers. researchgate.net For example, a Raman line at 523 cm⁻¹ is assigned to the gauche form, while a line at 481 cm⁻¹ corresponds to the trans form. researchgate.net By studying the temperature dependence of the intensities of these bands, researchers can calculate the enthalpy difference between the two conformers in the liquid phase. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is widely used to identify functional groups and study hydrogen bonding. thermofisher.com In ethane-1,2-diol, the O-H stretching region of the FTIR spectrum is particularly informative. The position and shape of the O-H band can indicate the extent and nature of hydrogen bonding. nih.gov In the context of polymers derived from ethane-1,2-diol, FTIR is an essential tool for confirming the polymerization process, identifying characteristic ester or ether linkages, and assessing the presence of residual hydroxyl groups. uliege.bemarshall.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. thermofisher.com ¹H and ¹³C NMR are used to characterize ethane-1,2-diol and its derivatives. uliege.be ¹H NMR spectra can be used to determine the chemical shifts and coupling constants of the hydroxyl and methylene (B1212753) protons, which are influenced by the solvent and the conformational equilibrium. nih.gov For polymers, NMR is invaluable for determining the monomer sequence, the degree of polymerization, and the end-group structure, providing a comprehensive picture of the polymer's molecular architecture. uliege.beresearchgate.net

Spectroscopic Techniques and Their Applications for Ethane-1,2-diol
TechniqueInformation ObtainedKey Findings/Applications
X-ray Diffraction (XRD)Liquid structure, intermolecular distancesConfirms gauche dominance in liquid; reveals intermolecular H-bonding network. researchgate.netmdpi.com
Raman SpectroscopyVibrational modes, conformational equilibriumIdentifies distinct bands for gauche and trans conformers; allows calculation of enthalpy differences. researchgate.net
FTIR SpectroscopyFunctional groups, hydrogen bondingAnalyzes O-H stretching to study H-bonds; characterizes polymers by identifying linkages. uliege.bemarshall.edu
NMR SpectroscopyChemical structure, connectivity, polymer architectureDetermines proton/carbon environments; characterizes polymer structure, sequence, and end-groups. uliege.benih.gov
GC-MSSeparation, identification, and quantitation of volatile compoundsAnalyzes reaction products and measures compound concentration in biological and chemical samples. ajchem-a.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile compounds in a mixture. In the context of ethane-1,2-diol, GC-MS is used to analyze the products of reactions, such as its synthesis or thermal decomposition. ajchem-a.comresearchgate.net For instance, it can be used to identify and quantify the yield of ethane-1,2-diol in a synthesis reaction from formaldehyde (B43269). ajchem-a.com The technique is also applied in biological and toxicological studies to measure the concentration of ethane-1,2-diol in various specimens, often after a derivatization step to enhance its volatility. nih.gov The mass spectrum provides a molecular fingerprint that allows for unambiguous identification of the compound and its reaction byproducts. nist.gov

Rotational Spectroscopy for Characterization of Gas-Phase Intermediates (e.g., (Z)-1,2-Ethenediol)

Rotational spectroscopy is a powerful high-resolution technique for the unambiguous identification and structural characterization of molecules in the gas phase, particularly for transient species like reaction intermediates. nih.gov This method allows for the precise determination of molecular rotational constants, from which detailed information about the molecular geometry and structure can be derived. nih.gov

A significant application of this technique has been the identification and characterization of (Z)-1,2-ethenediol, the enol form of glycolaldehyde (B1209225) and a key, highly reactive intermediate in the formose reaction, a plausible route for the formation of prebiotic sugars. nih.govuni-bremen.de Researchers successfully produced (Z)-1,2-ethenediol in the gas phase through the flash vacuum pyrolysis of bis-exo-5-norbornene-2,3-diol at 750 °C, which undergoes a retro-Diels-Alder reaction. uni-bremen.deresearchgate.net

The rotational spectrum of the resulting gas mixture was analyzed using a millimeter/submillimeter-wave frequency-modulation spectrometer. researchgate.net The assignment of the spectral lines was guided by high-level quantum-chemical calculations, which provided theoretical predictions of the spectroscopic parameters that were in excellent agreement with the experimental data. uni-bremen.deresearchgate.net The analysis revealed a vibrationally-averaged planar structure for (Z)-1,2-ethenediol. nih.gov

The study provided precise spectral data that can be used for astronomical searches of (Z)-1,2-ethenediol in the interstellar medium, which is crucial for understanding prebiotic chemistry in extraterrestrial environments. nih.govuni-bremen.de Further studies have expanded on this work by investigating the rotational spectra of deuterated isotopologues of (Z)-1,2-ethenediol, providing an even more detailed spectroscopic catalogue to aid in their detection in space. researchgate.netresearchgate.net

The rotational constants determined for the main isotopologue of (Z)-1,2-ethenediol are presented in the table below. The precision of these constants, down to the kHz level, highlights the accuracy of rotational spectroscopy in molecular characterization.

ParameterExperimental Value (MHz)
A10467.54593 (34)
B6105.77259 (26)
C3852.12658 (25)
Data sourced from studies on the rotational spectroscopy of (Z)-1,2-ethenediol. researchgate.net

Spectroscopic Characterization of 2-hydroxyacetic acid and its Polymeric Systems

FT-IR, 1H NMR, and 13C NMR for Polymer Characterization (e.g., Poly(2-acrylamido glycolic acid))

The characterization of polymers derived from 2-hydroxyacetic acid is essential to confirm their structure and purity. Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR) are routinely employed for this purpose. A representative example is the characterization of poly(2-acrylamido glycolic acid) [P(AGA)], a water-soluble polymer. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the polymer. For instance, in copolymers of poly(lactic-co-glycolic acid) (PLGA), characteristic absorption bands confirm the presence of specific chemical bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure and composition of the polymer.

1H NMR spectra are used to determine the ratio of the different monomer units within a copolymer. nih.gov For example, in poly(lactic-co-glycolic acid), the integration of signals corresponding to the methine proton of the lactic acid unit and the methylene protons of the glycolic acid unit allows for the calculation of the copolymer composition. nih.gov

13C NMR offers insights into the sequence distribution of monomers in the polymer chain. researchgate.net In complex copolymers, such as those with repeating sequences of lactic and glycolic acids, 13C NMR can reveal subtle differences in the chemical environment of the carbon atoms, providing information on the polymer's microstructure. researchgate.net Quantitative 13C NMR can also be used to confirm the monomer ratios determined by 1H NMR. nih.gov

The following table summarizes the key spectroscopic data used in the characterization of polymers containing glycolic acid units.

Spectroscopic TechniqueInformation ObtainedExample Application
FT-IR Identification of functional groups (e.g., C=O, O-H, N-H). nih.govnih.govConfirmation of amide bond formation in PLGA-amino acid derivatives by observing the amide carbonyl vibration. ecerm.org
1H NMR Determination of monomer ratio in copolymers. nih.govCalculating the lactic to glycolic acid ratio in PLGA. researchgate.net
13C NMR Elucidation of polymer microstructure and sequence. researchgate.netresearchgate.netAnalyzing the blockiness and average block lengths of glycolic and lactic units in commercial PLGAs. researchgate.net

Energy Dispersive X-ray (EDX) Spectroscopy and Field Emission Scanning Electron Microscopy (FESEM) for Catalyst and Material Characterization

Field Emission Scanning Electron Microscopy (FESEM) and Energy Dispersive X-ray (EDX) Spectroscopy are powerful analytical techniques for the morphological and elemental characterization of materials, including catalysts and polymers. uni-bremen.de

FESEM provides high-resolution images of a material's surface topography. uni-bremen.de This is particularly useful for examining the morphology of catalysts, such as the size and shape of nanoparticles, and for visualizing the structure of polymeric materials, like the porosity and fiber arrangement in scaffolds made from poly(glycolic acid) (PGA). The high resolution of FESEM allows for the imaging of features as small as a few nanometers. uni-bremen.de

EDX is an analytical technique that is often coupled with FESEM to determine the elemental composition of a sample. When the electron beam of the FESEM interacts with the sample, it generates characteristic X-rays from the elements present. The EDX detector analyzes these X-rays to identify the elements and their relative abundance. uni-bremen.de This is invaluable for confirming the presence of active metals in a catalyst, detecting impurities, and mapping the elemental distribution across a material's surface.

In the context of materials derived from 2-hydroxyacetic acid, FESEM and EDX are used to:

Characterize the morphology and elemental composition of catalysts used in polymerization or conversion reactions.

Examine the surface and cross-sectional morphology of polymeric materials like PGA and its copolymers, which is crucial for applications in tissue engineering and drug delivery. researchgate.net

Confirm the elemental makeup of composite materials, for example, verifying the presence of silver nanoparticles in a polymer matrix.

The table below provides examples of how FESEM and EDX are applied in material characterization.

TechniqueApplicationFindings
FESEM Morphological analysis of a nanoparticle-based catalyst.Revealed uniform, nanometer-sized spherical particles, indicating good dispersion of the catalyst.
EDX Elemental analysis of a palladium-based catalyst.Confirmed the presence of palladium, along with other expected elements like carbon, oxygen, and iron from the support.
FESEM Imaging of poly(lactic-co-glycolic acid) nanoparticles. researchgate.netShowed the size and surface morphology of the nanoparticles, which is important for their function in drug delivery systems. researchgate.net
FESEM/EDX Characterization of historical textiles.Correlated morphological changes with elemental composition to understand degradation mechanisms.

Computational Chemistry and Theoretical Studies of Ethane 1,2 Diol and 2 Hydroxyacetic Acid

Ab Initio and Density Functional Theory (DFT) Calculations on Ethane-1,2-diol

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods widely used to study the electronic structure and properties of molecules from first principles.

Computational methods have been crucial in analyzing the complex conformational landscape of Ethane-1,2-diol. The molecule's flexibility, arising from rotations around the C-C and C-O bonds, gives rise to multiple conformers. Gas-phase studies combining electron-diffraction data with ab initio calculations have successfully modeled the system as a mixture of three primary conformers: g⁻Ga, g⁻Gg, and aAa. researchgate.net

The relative stability of these conformers is a key area of investigation. The gauche conformer is generally found to be more stable than the anti (or trans) conformer. This preference is often attributed to the presence of an intramolecular hydrogen bond in the gauche form. However, some theoretical and experimental studies based on electron density analysis have questioned the existence of a true intramolecular hydrogen bond in crystalline Ethane-1,2-diol, suggesting that the gauche conformation is stabilized by other factors and that the crystal structure primarily features a network of intermolecular hydrogen bonds. nih.gov DFT calculations have shown that for vicinal diols like Ethane-1,2-diol, the geometry does not fully satisfy the rigorous topological criteria for intramolecular hydrogen bonding. researchgate.net

High-level quantum-chemical calculations have been instrumental in guiding the analysis of experimental spectra, leading to the accurate prediction of spectroscopic parameters that are in excellent agreement with experimental findings. researchgate.netnih.gov

Table 1: Selected Structural Parameters for Ethane-1,2-diol Conformers at 376 K Data sourced from gas-phase electron-diffraction analysis augmented by ab initio calculations. researchgate.net

Parameterg⁻Ga Conformerg⁻Gg ConformeraAa Conformer
Bond Lengths (Å)
r(C−C)1.5171.5211.517
r(C−O)1.4241.4241.424
r(O−H)0.9610.9620.960
r(C−H)1.1181.1171.118
Bond Angles (deg)
∠CCO109.3111.2110.5
∠COH105.8108.2109.6
Dihedral Angle (deg)
∠OCCO60.757.5180

The interaction of Ethane-1,2-diol with solvent molecules, particularly water, is critical for understanding its behavior in aqueous solutions. Theoretical calculations have explored the equilibrium of its conformers in solution and the nature of the diol-water hydrogen bonding network. ajchem-a.com DFT methods have been used to study the stability and conformation of 1:1 Ethane-1,2-diol-water complexes, providing insights into the initial stages of hydration. researchgate.net

Molecular dynamics simulations, which can model larger systems, reveal a detailed three-dimensional picture of the hydration shell. rsc.org These studies confirm the presence of robust hydrogen-bonding arrangements between Ethane-1,2-diol and surrounding water molecules. rsc.org The simulations show that Ethane-1,2-diol acts as both a hydrogen bond donor and acceptor, integrating into the water structure. At high concentrations of the diol, there is a clear preference for hydrophilic hydration, and despite its hydrocarbon backbone, no significant tendency for hydrophobic self-association is observed. rsc.org

Molecular Dynamics Simulations for Liquid Structure and Transport Properties of Ethane-1,2-diol Solutions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time evolution of molecular systems, providing detailed information about the liquid state. For Ethane-1,2-diol solutions, MD simulations have been used to interpret experimental data and to predict structural and transport properties. acs.orgfrontiersin.orgijrpr.com

Simulations have been highly successful in interpreting experimental X-ray diffraction patterns of liquid Ethane-1,2-diol. acs.org These studies confirm that the liquid structure is dominated by molecules in the gauche conformation, stabilized by a strong network of intermolecular hydrogen bonds. acs.org Analysis of the radial distribution functions (RDFs) calculated from MD trajectories shows a prominent peak for the intermolecular O···O correlation at approximately 2.76 Å, which is indicative of a hydrogen-bond network similar to that in liquid water. acs.org The total coordination number for an Ethane-1,2-diol molecule in the pure liquid has been calculated to be around 3.84. acs.org

MD simulations have also been employed to study the thermophysical and transport properties of both pure Ethane-1,2-diol and its aqueous mixtures, including deep eutectic solvents like ethaline (a 1:2 molar ratio of choline (B1196258) chloride and Ethane-1,2-diol). frontiersin.orgijrpr.comquora.com These simulations can accurately predict properties such as density, viscosity, and self-diffusion coefficients over a range of temperatures and concentrations. frontiersin.orgquora.com The results show that as the water content in a solution increases, the extensive hydrogen bond network of the diol is disrupted. frontiersin.orgijrpr.com

Theoretical Approaches to Reaction Pathways and Transition States for Chemical Transformations of Ethane-1,2-diol and 2-hydroxyacetic acid

Computational chemistry is essential for elucidating the complex mechanisms of chemical reactions, including identifying intermediates and calculating the energy of transition states.

For Ethane-1,2-diol, DFT calculations have been used to explore various transformation pathways. The selective oxidation of Ethane-1,2-diol to 2-hydroxyacetic acid on platinum cluster catalysts has been investigated, providing a direct mechanistic link between the two compounds. researchgate.net Other studies have mapped the reaction pathways for the decomposition of Ethane-1,2-diol on platinum surfaces, finding that C-C and C-O bond cleavage have significantly higher energy barriers than initial dehydrogenation steps. acs.org The mechanism of the Malaprade reaction, which involves the oxidative C-C bond cleavage of Ethane-1,2-diol by periodic acid, has been detailed using DFT. nih.govrsc.org These calculations revealed a three-step process involving a cyclic ester intermediate. nih.govrsc.org Furthermore, the thermal elimination of water from Ethane-1,2-diol has been studied, proposing a concerted mechanism and identifying the relevant transition structures. researchgate.net

For 2-hydroxyacetic acid, theoretical studies have characterized its decomposition pathways in the gas phase. acs.org Using ab initio methods, a detailed characterization of the potential energy surface showed three competitive pathways for its decomposition into carbon monoxide, water, and formaldehyde (B43269). acs.org The decomposition mechanisms of its deprotonated form, glycolate (B3277807), have also been investigated, identifying pathways for H₂ and CO elimination. researchgate.net Quantum chemical calculations have also been used to map the potential energy surface for isomerization between different conformers of 2-hydroxyacetic acid, identifying the transition states connecting them. nih.gov

Quantum Chemical Characterization of Prebiotic Intermediates (e.g., (Z)-1,2-Ethenediol)

(Z)-1,2-Ethenediol, the enol tautomer of glycolaldehyde (B1209225), is considered a highly reactive and crucial intermediate in the formose reaction, a plausible pathway for the formation of sugars on primitive Earth. researchgate.netresearchgate.net Its potential role in prebiotic chemistry has made it a target for astronomical searches and laboratory characterization, where quantum chemical calculations have been indispensable.

High-level quantum-chemical calculations were essential in guiding the first gas-phase identification and characterization of (Z)-1,2-Ethenediol by rotational spectroscopy. researchgate.netnih.govresearchgate.net The calculations predicted spectroscopic parameters with high accuracy, which were in excellent agreement with the experimental measurements, confirming the identity of the synthesized molecule. nih.govresearchgate.net These theoretical predictions provide the precise spectral data needed for searching for (Z)-1,2-Ethenediol in the interstellar medium. researchgate.net

Theoretical studies have also explored the formation pathways of this key prebiotic intermediate. acs.org Calculations modeling conditions in the interstellar medium suggest that (Z)-1,2-ethenediol can be formed from the addition of an OH radical to vinyl alcohol, followed by H-insertion and abstraction reactions. acs.org These studies also show that (Z)-1,2-ethenediol can further react to form glyceraldehyde, a key precursor in the RNA-world hypothesis, highlighting the importance of computational chemistry in understanding the origins of life. acs.org

Applications in Materials Science and Polymer Chemistry Research

Ethane-1,2-diol as a Monomer for Advanced Polymer Systems

Ethane-1,2-diol, also known as ethylene (B1197577) glycol, is a crucial diol in polymerization reactions. essentialchemicalindustry.orgajchem-a.comresearchgate.net Its simple, two-carbon structure with hydroxyl groups at either end allows it to react with other monomers to form long polymer chains. quora.com It is a key ingredient in the synthesis of various polymers, most notably polyesters. essentialchemicalindustry.org

Poly(ethylene terephthalate) (PET) is a thermoplastic polymer resin of the polyester (B1180765) family and is one of the most common. wikipedia.org It is produced through the polymerization of Ethane-1,2-diol and purified terephthalic acid (PTA) or dimethyl terephthalate (B1205515) (DMT). wikipedia.org PET is recognized for being a lightweight, durable, and recyclable material that possesses excellent mechanical, electrical, and optical properties. mdpi.com These characteristics make it a valuable material for a wide array of applications, including fibers for clothing, containers for food and liquids, and in combination with glass fiber for engineering resins. wikipedia.orgijesd.org

In the realm of high-performance materials, PET is noted for its high transparency, chemical resistance, and thermal stability. researchgate.net Research has focused on leveraging these properties for advanced applications. For example, flexible PET films are being explored for use in functional electronic devices, such as antennae embedded in vehicle windshields, solar panels, and digital displays, where transparency is a critical attribute. mdpi.com The material's strength and impact resistance are also significant for its use in engineering. wikipedia.org The upper limit for crystallization in commercial PET products is about 60%, except for polyester fibers. wikipedia.org By rapidly cooling the molten polymer below its glass transition temperature, an amorphous, non-crystalline solid can be formed, resulting in transparent products. wikipedia.org

Key Properties of Poly(ethylene terephthalate) (PET)

PropertyDescriptionRelevance in Engineering
Mechanical StrengthDurable and impact-resistant. wikipedia.orgSuitable for producing robust containers and engineering components when combined with materials like glass fiber. wikipedia.org
TransparencyCan be processed to be amorphous and highly transparent. wikipedia.orgIdeal for applications requiring optical clarity, such as display screens and solar panels. mdpi.com
Chemical ResistanceShows good resistance to many chemicals. researchgate.netUsed for packaging liquids and foods. wikipedia.org
Thermal StabilityMaintains its properties over a range of temperatures, with a melting point over 250°C. wikipedia.orgresearchgate.netAllows for use in applications with varying thermal conditions.
RecyclabilityPET is commonly recycled (resin identification code 1). wikipedia.orgContributes to its sustainability as a material. mdpi.com

Recent research has demonstrated the direct synthesis of polyesterethers from Ethane-1,2-diol. nih.govnih.govst-andrews.ac.uk This process, catalyzed by a ruthenium complex, involves both dehydrogenation and dehydration pathways, liberating hydrogen gas and water as the only byproducts. nih.govnih.govst-andrews.ac.uk The reaction mechanism is proposed to start with the dehydrogenation of Ethane-1,2-diol to form an intermediate which then reacts with another molecule of Ethane-1,2-diol. nih.gov This intermediate can then either undergo further dehydrogenation to form an ester linkage or dehydration to create an ether linkage, resulting in a polyesterether copolymer. nih.govnih.gov

The characterization of these novel polyesterethers confirms the presence of both ester and ether functional groups. nih.gov Studies involving the polymerization of other diols have shown that those with fewer carbons between the alcohol groups, such as propylene (B89431) glycol and 1,3-propanediol, also lead to the formation of polyesterethers. nih.govnih.govst-andrews.ac.uk In contrast, diols with a higher number of carbons between the hydroxyl groups tend to form polyesters. nih.govnih.govst-andrews.ac.uk This synthesis route offers a new pathway to creating aliphatic copolyesterethers, which are of interest for their biocompatibility and biodegradability, with potential applications in fields like tissue engineering. nih.gov

Deep Eutectic Solvents (DESs) are a class of solvents that are gaining attention as environmentally friendly alternatives to traditional volatile organic solvents. nih.gov They are typically formed by mixing a hydrogen bond acceptor (HBA), often a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, with a hydrogen bond donor (HBD). nih.govresearchgate.net Ethane-1,2-diol can function as an HBD in these mixtures. researchgate.netrsc.org

The formation of a DES occurs through strong hydrogen bonding between the components, resulting in a mixture with a significantly lower melting point than the individual constituents. researchgate.net These solvents are characterized by their low toxicity, biodegradability, and biocompatibility, making them highly attractive for sustainable chemistry applications. nih.govresearchgate.net The properties of DESs can be fine-tuned by selecting the appropriate HBA and HBD combination and their molar ratio. nih.gov Ethane-1,2-diol has been used to create DESs for various purposes, including as media for biocatalysis. rsc.org For example, a DES composed of choline chloride and Ethane-1,2-diol has been investigated for its compatibility with enzyme catalysis. rsc.org

Examples of Ethane-1,2-diol in Deep Eutectic Solvents (DES)

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)AbbreviationPotential Application Area
Choline ChlorideEthane-1,2-diolChCl-EGBiocatalysis, Organic Synthesis rsc.org
Quaternary Ammonium Halide SaltsEthane-1,2-diol-Green Solvents researchgate.net

2-hydroxyacetic acid in Biodegradable and Biocompatible Polymer Development

2-hydroxyacetic acid, more commonly known as glycolic acid, is the simplest alpha-hydroxy acid. smolecule.com Its structure, containing both a carboxylic acid and a hydroxyl group, makes it an ideal monomer for producing biodegradable polyesters. smolecule.com These polymers are of significant interest in the biomedical field due to their biocompatibility and ability to degrade into non-toxic products within the body. mdpi.com

Polyglycolic acid (PGA) is a biodegradable, thermoplastic polymer and the simplest linear, aliphatic polyester. youtube.comdergipark.org.tr It is synthesized from 2-hydroxyacetic acid and is known for its high crystallinity, high melting point (around 220-230°C), and impressive mechanical strength. youtube.comdergipark.org.tr However, a key feature of PGA is its biodegradability through hydrolysis of its ester linkages, which has led to its widespread use in medical applications. dergipark.org.trmku.edu.tr

One of the most significant applications of PGA is in the production of absorbable sutures. youtube.comresearchgate.net These sutures degrade naturally in the body over a period of weeks to months, eliminating the need for removal. youtube.comdergipark.org.tr PGA sutures typically lose about 50% of their strength after two weeks and are completely absorbed in four to six months. dergipark.org.tr Beyond sutures, PGA is used to create biodegradable bone grafts, scaffolds for tissue engineering, and drug delivery systems. researchgate.net In tissue engineering, PGA scaffolds provide a temporary structure that supports cell growth and tissue regeneration before being absorbed by the body. youtube.com It is also being explored for its potential in creating biodegradable packaging films due to its excellent gas barrier properties. youtube.com

Poly(lactic-co-glycolic acid) (PLGA) is a copolymer synthesized from 2-hydroxyacetic acid (glycolic acid) and 2-hydroxypropanoic acid (lactic acid). mdpi.comnih.gov As an FDA-approved polymer, PLGA is renowned for its biocompatibility and biodegradability, making it one of the most widely used polymers in biomedical applications. mdpi.comresearchgate.netmdpi.com The polymer degrades through hydrolysis of its ester bonds to produce the original monomers, lactic acid and glycolic acid, which are natural metabolites in the human body and are eliminated as carbon dioxide and water. mdpi.comnih.gov

A key advantage of PLGA is that its physical and mechanical properties, as well as its degradation rate, can be precisely controlled by altering the ratio of lactic acid to glycolic acid in the polymer chain. nih.govmdpi.com Generally, a higher content of glycolic acid leads to a faster degradation rate because it is more hydrophilic than lactic acid. mdpi.comnih.gov This tunability allows for the design of materials tailored to specific applications. researchgate.net PLGA is extensively researched for use in controlled drug release systems, where it can be formulated into microparticles or nanoparticles to encapsulate therapeutic agents. smolecule.comnih.gov These particles protect the drug from premature degradation and control its release over a desired period. smolecule.com In biomaterial research, PLGA is also a cornerstone for developing scaffolds in tissue engineering. smolecule.comnih.gov

Characteristics of PLGA in Biomaterial Research

PropertyDescriptionSignificance in Research
BiocompatibilityDoes not elicit a significant toxic or inflammatory response in the body. mdpi.comnih.govEssential for use in medical implants, drug delivery, and tissue engineering. researchgate.netresearchgate.net
BiodegradabilityDegrades via hydrolysis into non-toxic, metabolizable monomers (lactic acid and glycolic acid). nih.govresearchgate.netAllows for the creation of temporary implants and scaffolds that are absorbed by the body over time. researchgate.net
Tunable Degradation RateThe degradation rate can be adjusted by changing the lactic acid to glycolic acid ratio. nih.govmdpi.comEnables the design of controlled drug release systems with specific release profiles. mdpi.com
ProcessabilityCan be processed into various forms such as microspheres, nanoparticles, fibers, and films. smolecule.commdpi.comProvides versatility for fabricating a wide range of biomedical devices and delivery systems. researchgate.net

Phenolic Resins Incorporating 2-hydroxyacetic acid: Research on Thermal Stability and Chemical Resistance

A review of available research indicates a notable absence of specific studies focused on the incorporation of 2-hydroxyacetic acid (glycolic acid) into phenolic resins for the explicit purpose of evaluating thermal stability and chemical resistance. While the modification of phenolic resins with various other compounds—such as silicones cnrs.fr, nano-silica researchgate.net, and polyethers researchgate.net—is a well-documented field aimed at enhancing these properties, direct research detailing the effects of 2-hydroxyacetic acid as a modifier is not prominently featured in the scientific literature.

Novel Solvent Applications of Ethane-1,2-diol in Diverse Chemical and Biological Research Contexts

Ethane-1,2-diol, commonly known as ethylene glycol, is a versatile organic compound whose unique properties make it a valuable solvent in a variety of advanced research settings. wikipedia.orgtaylorandfrancis.com Its utility spans from high-temperature chemical synthesis to the delicate preservation of biological materials.

In chemical research, the high boiling point of ethane-1,2-diol (197.3 °C) and its complete miscibility with water make it an excellent solvent and heat-transfer agent. wikipedia.orgpcc.eubritannica.com This allows for chemical reactions to be conducted over a broad temperature range without significant evaporative loss. wikipedia.org It is soluble in other alcohols, acetone, and acetic acid. pcc.eu These characteristics are leveraged in the production of polymers, such as polyester fibers, and in formulations for printing inks and paint solvents. wikipedia.orgbritannica.com Furthermore, due to its affinity for water and high boiling point, it is employed as a desiccant and is widely used in the natural gas industry to inhibit the formation of clathrate hydrates in pipelines. wikipedia.org

In biological research, ethane-1,2-diol serves a critical function as a cell-permeable cryoprotective agent (CPA). coopersurgical.comresearchgate.net Cryopreservation is essential for the long-term storage of biological materials, including cells, tissues, and organs. researchgate.net The primary challenge in cryopreservation is minimizing the cellular damage caused by the formation of ice crystals. coopersurgical.com Ethane-1,2-diol, due to its low molecular weight and ability to form strong hydrogen bonds with water, can permeate cell membranes and disrupt the water-to-ice crystalline transition. coopersurgical.com This action depresses the freezing point and promotes vitrification—a glass-like, non-crystalline solid state—which prevents the formation of damaging ice. coopersurgical.com It has been successfully used in the cryopreservation of human embryos and mesenchymal stem cells, often demonstrating high post-thaw survival rates. researchgate.netnih.gov Its effectiveness is such that it is a key component in many vitrification solutions designed to preserve biological systems with minimal toxicity. google.com

Table 1: Physicochemical Properties of Ethane-1,2-diol Relevant to Solvent Applications

PropertyValueSource(s)
IUPAC Name ethane-1,2-diol wikipedia.org
Chemical Formula C₂H₆O₂ wikipedia.org
Molar Mass 62.068 g·mol⁻¹ wikipedia.org
Appearance Clear, colorless, viscous liquid wikipedia.orgbritannica.com
Boiling Point 197.3 °C (387.1 °F) wikipedia.org
Melting Point -12.9 °C (8.8 °F) wikipedia.org
Density 1.1132 g/cm³ wikipedia.org
Solubility in Water Miscible in all proportions wikipedia.orgpcc.eu
Other Solubilities Soluble in alcohols, ethyl acetate, THF, dioxane wikipedia.org

Environmental Fate, Degradation Pathways, and Remediation Strategies

Environmental Transport, Distribution, and Persistence of Ethane-1,2-diol

Ethane-1,2-diol, commonly known as ethylene (B1197577) glycol, exhibits specific behaviors when released into the environment. Its physical and chemical properties largely dictate its movement and persistence across different environmental compartments. Due to its low vapor pressure, it is expected to exist almost entirely in the vapor phase if released into the atmosphere. who.int It has a low capacity for volatilization from water or soil surfaces. inchem.org

Once in the atmosphere, ethane-1,2-diol is subject to degradation by hydroxyl radicals, with an estimated half-life ranging from 8 to 84 hours, or approximately one to three and a half days. inchem.orgcdc.govnih.gov It can also be washed out of the atmosphere by rain, leading to its deposition in soil and water. dcceew.gov.au

In aquatic environments, ethane-1,2-diol is completely miscible with water. cdc.govcanada.ca It does not readily bind to particulate matter and is therefore mobile in aquatic systems. inchem.org Similarly, in soil, it has high mobility and can leach into groundwater. cdc.govcdc.gov Hydrolysis is not an expected degradation pathway for ethane-1,2-diol in the environment. canada.ca

The persistence of ethane-1,2-diol in the environment is relatively short due to rapid biodegradation. canada.ca Its half-life in surface water is estimated to be between 2 and 12 days, while in groundwater, it ranges from 4 to 24 days. cdc.govcanada.ca In soil, the half-life is similar to that in surface water, typically between 2 and 12 days. canada.ca Bioaccumulation in organisms is considered insignificant due to its low octanol/water partition coefficient and rapid biodegradation. inchem.orgcdc.govnih.gov

Interactive Data Table: Environmental Fate Parameters of Ethane-1,2-diol

ParameterValueReference
Atmospheric Half-life0.3 - 3.5 days inchem.org
Surface Water Half-life2 - 12 days cdc.govcanada.ca
Groundwater Half-life4 - 24 days cdc.govcanada.ca
Soil Half-life2 - 12 days canada.ca
Log Kow-1.36 canada.ca
Henry's Law Constant5.8 × 10⁻⁶ to 6.0 × 10⁻³ Pa·m³/mol canada.ca
Water SolubilityCompletely miscible canada.ca

Biodegradation and Chemical Degradation Pathways of Ethane-1,2-diol in Natural and Engineered Systems (e.g., Aquatic Ecosystems)

The primary mechanism for the removal of ethane-1,2-diol from the environment is biodegradation, which occurs under both aerobic and anaerobic conditions. who.intnih.gov Numerous studies have demonstrated its rapid breakdown by microorganisms found in sewage sludge, soil, and water. inchem.orgcanada.ca

In aerobic environments, microorganisms utilize ethane-1,2-diol as a carbon and energy source. idosi.org The degradation process can be quite efficient, with some studies showing nearly 100% removal within a period of 24 hours to 28 days. nih.govresearchgate.net The rate of biodegradation can be influenced by factors such as the initial concentration of the compound and the presence of adapted microbial populations. For instance, bacteria isolated from airport runoff, where de-icing fluids containing ethane-1,2-diol are common, have shown high degradation efficiency. canada.ca The major degradation product in soil and water is hydroxyacetaldehyde. dcceew.gov.au In the atmosphere, it primarily breaks down into other products. stackexchange.com

Under anaerobic conditions, ethane-1,2-diol is also readily biodegradable. who.int Studies using inocula from petrochemical waste lagoons and pond ooze have demonstrated significant degradation, with reports of 75-79% removal after 10 days and 89% within 7 days. who.intinchem.org Methanogenic consortia can degrade ethane-1,2-diol, producing ethanol (B145695), acetate, and methane (B114726) as byproducts. asm.org Research has shown that the rate of anaerobic degradation of glycols is inversely related to the number of ethylene oxide units in the molecule. asm.org

Engineered systems, such as microbial fuel cells, have also been investigated for the biodegradation of ethane-1,2-diol. These systems have demonstrated high chemical oxygen demand (COD) removal rates, in the range of 92-98%, indicating their potential for treating wastewater containing this compound. tandfonline.com

Interactive Data Table: Biodegradation of Ethane-1,2-diol

SystemConditionsDegradation Rate/EfficiencyTime FrameReference
FreshwaterAerobic34% -> 86% -> 100%5 -> 10 -> 20 days inchem.org
Salt WaterAerobic20% -> 77%5 -> 20 days inchem.org
Groundwater InoculaAerobicRate constant: 0.76/dayHalf-life: 22 hours inchem.org
Petrochemical Waste LagoonAnaerobic78% (at 135 mg/L)10 days inchem.org
Microbial ConsortiumAerobic75.49%Not specified idosi.org
Microbial Fuel CellAnaerobic92-98% COD removalNot specified tandfonline.com

Research on Regeneration and Recycling Processes for Ethane-1,2-diol in Industrial Applications (e.g., Natural Gas Hydrate (B1144303) Inhibition)

In the oil and gas industry, ethane-1,2-diol (monoethylene glycol or MEG) is extensively used as a hydrate inhibitor in subsea pipelines to prevent the formation of gas hydrates, which can cause blockages. gmsthailand.comresearchgate.netyoutube.com Due to the large volumes required and the associated costs, regeneration and recycling of MEG is a critical process for both economic and environmental reasons. gmsthailand.comslb.com

The MEG regeneration process typically involves several stages to remove water, salts, and other impurities from the "rich" MEG returning from the pipeline, to produce "lean" MEG of high purity (often up to 99.5%) for reinjection. gmsthailand.comyoutube.com A common technology used for this is vacuum distillation. axens.netastm.orgdntb.gov.ua

A typical MEG reclamation and regeneration system includes the following steps:

Pretreatment: The rich MEG is heated to flash off dissolved gases and separate hydrocarbons. gmsthailand.comresearchgate.netyoutube.com

MEG Regeneration/Reclamation: This stage focuses on removing water and salts. Vacuum distillation is employed to separate water from MEG. gmsthailand.comaxens.net Salt removal is a significant challenge, as dissolved salts from formation water can cause scaling and fouling of equipment. gmsthailand.combanglajol.info Technologies like flash separation are used to crystallize and remove salts. gmsthailand.comyoutube.com

Salt Management: The crystallized salts are further processed to separate them from the MEG, often using centrifuges. youtube.com Some advanced systems aim to produce a salt waste stream that is virtually free of MEG for easier disposal. youtube.com

Research and development in this area focus on improving the efficiency of the regeneration process, minimizing MEG losses, and reducing energy consumption. slb.comsciencepublishinggroup.com Innovations include mechanical vapor recompression (MVR) technology, which can significantly cut energy demand and CO2 emissions. slb.com Another area of focus is managing operational problems like the fouling of equipment by mineral scales (e.g., calcium carbonate) and corrosion. banglajol.infowitpress.comresearchgate.net

Environmental Impact and Management of 2-hydroxyacetic acid and its Polymeric Byproducts

2-hydroxyacetic acid, also known as glycolic acid, is considered to be readily biodegradable in the environment, with studies suggesting over 90% mineralization in less than two weeks. regulations.gov It occurs naturally in some plants and is not expected to persist or bioaccumulate. regulations.gov Due to its rapid degradation and low potential for bioaccumulation, its environmental risk is generally considered low, especially from household uses where it is diluted before entering wastewater systems. regulations.govregulations.gov It is not expected to undergo significant hydrolysis or direct photolysis in the environment. nih.gov

The polymeric byproduct, poly(glycolic acid) (PGA), is a biodegradable thermoplastic polyester (B1180765). rsc.orgwikipedia.org Its biodegradability is a key property, making it a subject of interest for applications like biomedical devices and as a more environmentally friendly alternative to traditional plastics. rsc.orgspecificpolymers.comlaballey.com

The degradation of PGA in the environment occurs primarily through hydrolysis, where water breaks down the ester bonds, eventually converting the polymer back to glycolic acid. wikipedia.org This process is influenced by factors such as the polymer's crystallinity and the surrounding environment. wikipedia.orgspecificpolymers.com The degradation of PGA is generally faster than that of other biodegradable polymers like poly(lactic acid) (PLA). specificpolymers.com For example, in biomedical applications, PGA can lose its mechanical strength within weeks and be fully resorbed by the body in four to six months. wikipedia.orgspecificpolymers.com

The management of PGA waste is centered around its inherent biodegradability. rsc.org Unlike conventional plastics that persist in the environment for hundreds of years and break down into harmful microplastics, PGA is designed to degrade relatively quickly. laballey.com This makes it a promising material for reducing plastic pollution. laballey.com However, the high production cost of glycolic acid has been a limiting factor for the widespread industrial application of PGA beyond specialized fields like medicine. laballey.com Research is ongoing to develop more cost-effective and sustainable production methods for glycolic acid from renewable resources. laballey.com

Biological Interactions and Mechanistic Toxicology of Ethane 1,2 Diol

Elucidation of Metabolic Pathways of Ethane-1,2-diol in Biological Systems

The metabolism of Ethane-1,2-diol proceeds through a sequential oxidative pathway, primarily occurring in the liver. This process involves several key enzymatic steps that convert the relatively non-toxic parent compound into highly toxic metabolites.

The pathway is initiated by the enzyme alcohol dehydrogenase, which oxidizes Ethane-1,2-diol to glycolaldehyde (B1209225). Subsequently, aldehyde dehydrogenase rapidly converts glycolaldehyde to 2-hydroxyacetic acid (glycolic acid). It is the accumulation of 2-hydroxyacetic acid that is largely responsible for the initial phase of metabolic acidosis.

The metabolic cascade continues with the oxidation of 2-hydroxyacetic acid to glyoxylic acid, a reaction facilitated by glycolate (B3277807) oxidase. Finally, glyoxylic acid is converted to oxalic acid. It is this final, stable metabolite that precipitates the most severe organ damage. nih.gov This metabolic conversion is a critical determinant of the compound's toxicity, as the end products interfere with multiple biological processes. nih.gov

Mechanisms of Interaction with Biological Components and Cellular Systems

The metabolites of Ethane-1,2-diol are responsible for its interaction with biological components, leading to cellular and systemic dysfunction. The primary mechanisms include severe metabolic acidosis and cytotoxic injury from crystal deposition.

Metabolic Acidosis: The generation of acidic metabolites, particularly 2-hydroxyacetic acid, glyoxylic acid, and oxalic acid, overwhelms the body's bicarbonate buffering system. This leads to a significant decrease in blood pH, a condition known as high anion gap metabolic acidosis. nih.govnih.gov

Mitochondrial Dysfunction: Research on analogous toxic diols suggests that the acidic metabolites can directly impair cellular energy production. For instance, diglycolic acid, the toxic metabolite of diethylene glycol, has been shown to cause mitochondrial dysfunction and chelate calcium. researchgate.net This disruption of mitochondrial function can lead to cellular necrosis.

Calcium Chelation and Crystal Formation: Oxalic acid, the terminal metabolite, readily chelates with serum calcium to form insoluble calcium oxalate (B1200264) crystals. nih.gov These crystals precipitate within various tissues, most notably the renal tubules, leading to mechanical damage and obstruction. This process also leads to hypocalcemia (a deficiency of calcium in the bloodstream). nih.gov

Studies on Toxicity Mechanisms and Associated Physiological Responses

The principal toxic effect of Ethane-1,2-diol is acute kidney injury (AKI), which is a direct consequence of its metabolism. nih.govresearchgate.net The mechanism involves both chemical toxicity from metabolites and physical damage from crystal deposition.

The formation of calcium oxalate crystals within the renal tubules is the hallmark of Ethane-1,2-diol poisoning. These crystals cause direct injury to the tubular epithelial cells and create obstructions within the nephron, leading to a reduction in urine flow, anuria (non-passage of urine), and uremia (the buildup of toxins in the blood). nih.govresearchgate.net Histopathological examination of affected kidneys reveals significant renal tubular degeneration, necrosis, and interstitial inflammatory cell infiltration. nih.gov

In addition to renal effects, high concentrations of metabolites can lead to central nervous system (CNS) depression and cardiopulmonary effects. nih.gov The physiological response is dose-dependent, progressing from initial gastrointestinal and CNS symptoms to severe metabolic acidosis and acute renal failure. nih.govnih.gov

Table 1: Research Findings on Acute Toxicity of Ethane-1,2-diol in an Animal Model

Dosage Range (mg/kg BW) Observed Physiological and Histopathological Effects in Mice Reference
4.94 - 1517.66 Acute renal impairment and decreased urine output. nih.gov
Increasing Doses Correlated with increased renal tubular cell degeneration, necrosis, and interstitial inflammatory cell growth. nih.gov
1.598 Determined as the LD50 (lethal dose causing 50% mortality) in the study. nih.gov

Ethane-1,2-diol in Cryopreservation and Biological Specimen Preservation Research: Mechanistic Aspects

Ethane-1,2-diol is widely used as a permeating cryoprotective agent (CPA) to protect biological tissues and cells from freezing damage. wikipedia.orgsusupport.com Its mechanism of action is rooted in its physicochemical properties, which alter the freezing behavior of water.

The primary mechanism of a CPA is to reduce the formation of damaging intracellular ice crystals. nih.govcryonicsarchive.org Ethane-1,2-diol is a small molecule that can readily penetrate cell membranes. wikipedia.orgoup.com Once inside the cell, it increases the total solute concentration. This has two main effects:

Freezing Point Depression: The increased solute concentration lowers the freezing point of the intracellular solution, reducing the likelihood of ice formation at any given temperature. nih.gov

Vitrification: At high concentrations and with rapid cooling rates, Ethane-1,2-diol helps the intracellular solution to solidify into a glass-like, amorphous state known as vitrification, completely avoiding the crystalline ice phase. wikipedia.orgoup.comhnsincere.com

Ethane-1,2-diol functions by forming hydrogen bonds with water molecules, which are stronger than the hydrogen bonds between water molecules themselves. wikipedia.orgnih.gov This interaction effectively removes "free" water that would otherwise be available to form ice crystal nuclei. nih.gov While effective, research has also shown that cryoprotectants like Ethane-1,2-diol can induce cellular stress, such as causing a large, transient increase in intracellular calcium in mouse oocytes. hnsincere.com

Biological Activity Mechanisms of 2-hydroxyacetic acid (e.g., Antimicrobial Synergy, Metal Ion Interaction)

2-hydroxyacetic acid (glycolic acid), a primary metabolite of Ethane-1,2-diol, possesses distinct biological activities stemming from its unique molecular structure.

Metal Ion Interaction: 2-hydroxyacetic acid is an effective chelating agent. chempoint.comgoogle.com Its structure, containing both a carboxylic acid group and an alpha-hydroxyl group, allows it to form stable complexes with various metal ions. chempoint.comgoogle.com It readily chelates divalent and trivalent metal ions such as calcium (Ca²⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺). chempoint.comsilverfernchemical.comroyal-chem.com This chelating ability is leveraged in various industrial applications to dissolve mineral scale, such as calcium carbonate and iron oxides. royal-chem.comnih.gov In cosmetic formulations, this property is used to bind trace metal ions that could otherwise catalyze the oxidation and degradation of sensitive ingredients. chempoint.com The chelation can occur over a wide pH range. silverfernchemical.com

Antimicrobial Activity and Synergy: The antimicrobial activity of 2-hydroxyacetic acid is linked to its acidic nature and its ability to chelate metals. It can act as a bacteriostat, inhibiting the growth of certain bacteria. silverfernchemical.com One proposed mechanism for antimicrobial synergy is that one agent can disrupt the bacterial cell membrane, allowing another agent to penetrate more effectively. frontiersin.orgmdpi.com While direct synergistic studies with antibiotics are not extensively detailed in the provided research, its function as a chelating agent is a relevant mechanism. By sequestering essential metal ions from the environment, 2-hydroxyacetic acid can inhibit enzymatic processes that are crucial for bacterial survival and growth. chempoint.com It has been noted to provide sanitation to irrigation systems while maintaining the presence of beneficial bacteria. silverfernchemical.com

Table of Compound Names

Compound Name Synonyms
2-hydroxyacetic acid Glycolic acid
Acetic acid Ethanoic acid
Calcium oxalate -
Diethylene glycol 2,2'-Oxydiethanol
Diglycolic acid 2,2'-Oxydiacetic acid
Ethane-1,2-diol Ethylene (B1197577) glycol, Monoethylene glycol
Glycolaldehyde 2-Hydroxyacetaldehyde
Glyoxylic acid Oxoacetic acid
Oxalic acid Ethanedioic acid
Propanediol Propylene (B89431) glycol
1,2-dichloroethane Ethylene dichloride

Interdisciplinary Research and Emerging Topics

Prebiotic Chemistry: Formation of Sugars and Complex Organic Molecules Involving Ethane-1,2-diol and Related Intermediates

The study of how life's essential molecules first formed on the early Earth, known as prebiotic chemistry, heavily involves simple organic compounds like ethane-1,2-diol and its related intermediates. Ethane-1,2-diol is a key player in the formose reaction, a plausible pathway for the abiotic synthesis of sugars. wikipedia.org In this reaction, two molecules of formaldehyde (B43269) can condense to form glycolaldehyde (B1209225), which is the aldehyde tautomer of ethane-1,2-diol. wikipedia.org This glycolaldehyde then serves as a crucial intermediate, reacting further to produce more complex sugars, including pentoses like ribose, a fundamental component of RNA. researchgate.netsciencedaily.com

Research has demonstrated that minerals likely present on the prebiotic Earth, such as olivine (B12688019) silicates, could have catalyzed the formation of glycolaldehyde from formaldehyde in aqueous environments. bohrium.com These minerals are believed to have played a multifaceted role by maintaining an alkaline pH, facilitating the initial, most challenging step of glycolaldehyde synthesis, and promoting the subsequent autocatalytic cycle of the formose reaction. bohrium.com The significance of this pathway is underscored by the detection of glycolaldehyde in interstellar space, suggesting that the building blocks for more complex biomolecules could have been available from extraterrestrial sources. wikipedia.org

Beyond sugar synthesis, ethane-1,2-diol and its related aldehyde, glycolaldehyde, are implicated in the formation of other vital biomolecules. Studies have shown that in the presence of ammonia (B1221849) and thiol catalysts, formaldehyde and glycolaldehyde can react under mild aqueous conditions to produce amino acids such as alanine (B10760859) and homoserine. nasa.gov This thiol-dependent synthesis is thought to proceed through amino acid thioester intermediates, which are capable of forming peptides. nasa.gov This highlights a potential link between the prebiotic synthesis of carbohydrates and proteins, two fundamental classes of biomolecules. Recent hypotheses also propose alternative prebiotic pathways, such as the "glyoxylose reaction," where glyoxylate (B1226380), a simple chemical plausibly present on the early Earth, reacts with itself to form glycolaldehyde, which then leads to the formation of simple sugars. scripps.edu This avoids some of the issues associated with formaldehyde-based reactions, which can be messy and have uncontrolled side reactions. scripps.edu

Mechanochemical forces, such as those from meteorite impacts or geological activity, have also been explored as a driver for prebiotic sugar formation. nih.gov Experiments using ball mills to simulate these forces have shown that monosaccharides can be synthesized from formaldehyde and glycolaldehyde in the presence of basic minerals, even in environments with little or no water. sciencedaily.comnih.gov This process was found to be kinetically accelerated and more selective compared to the reaction in aqueous solutions, suggesting a viable route for the origin of monosaccharides in diverse geochemical settings on the early Earth. nih.gov

Interactive Table 1: Key Research Findings in Prebiotic Synthesis

Precursor(s)Catalyst/ConditionsProduct(s)SignificanceReference(s)
FormaldehydeOlivine silicates, aqueousGlycolaldehyde, SugarsDemonstrates mineral-catalyzed sugar formation on early Earth. bohrium.com
Formaldehyde, Glycolaldehyde, AmmoniaThiol catalysts, aqueousAlanine, HomoserineLinks prebiotic sugar and amino acid synthesis. nasa.gov
Glyoxylate"Glyoxylose reaction" (hypothesized)Glycolaldehyde, Simple sugarsOffers an alternative to the "messy" formose reaction. scripps.edu
Formaldehyde, GlycolaldehydeCalcium hydroxide (B78521), mechanochemical forcesMonosaccharides (e.g., Ribose)Shows sugar formation is possible in low-water environments. nih.gov
FormaldehydeFumed silica (B1680970) (Aerosil), methanol (B129727)Ethane-1,2-diolDemonstrates formose reaction in a non-aqueous solvent. ajchem-a.com

Application of Ethane-1,2-diol and 2-hydroxyacetic acid in Catalysis Research (e.g., Micellar Catalysis, Organocatalysis)

Ethane-1,2-diol and 2-hydroxyacetic acid (glycolic acid) are versatile molecules that find significant applications in modern catalysis research, spanning areas from micellar catalysis to organocatalysis and heterogeneous catalysis.

In the realm of micellar catalysis , which utilizes surfactant micelles in aqueous solutions to create microenvironments for reactions, ethane-1,2-diol has been a subject of study. researchgate.netacs.org For instance, the oxidation of ethane-1,2-diol by chromic acid can be significantly accelerated by using a combination of a promoter, like 1,10-phenanthroline, and a micellar catalyst. researchgate.net The type of surfactant—cationic, anionic, or neutral—influences the reaction rate by affecting the partitioning of the reactants between the aqueous and micellar phases. researchgate.net The presence of diols like ethane-1,2-diol can also influence the structure and properties of the micelles themselves. mdpi.com

2-Hydroxyacetic acid is extensively studied in various catalytic applications. It is a key target product in the catalytic oxidation of biomass-derived feedstocks like glycerol (B35011). mdpi.com Research has focused on optimizing catalysts, such as silver supported on mixed cerium-zirconium oxide, to achieve high conversion of glycerol and high selectivity towards glycolic acid. mdpi.com Furthermore, glycolic acid itself is produced via catalytic processes, such as the carbonylation of formaldehyde. mdpi.comucj.org.ua Historically, this process used aggressive homogeneous acid catalysts like sulfuric acid, but modern research explores solid acid and basic catalysts based on mixed oxides to improve the process's sustainability and simplify product purification. mdpi.comucj.org.ua

The esterification of 2-hydroxyacetic acid is another area of catalytic research, often employing reactive distillation. This technique combines the chemical reaction and product separation into a single unit, enhancing efficiency. frontiersin.orgnih.gov Studies have investigated both homogeneous and heterogeneous catalysts, such as sulfonated ion-exchange resins (Nafion NR50®) and mixed oxides (TiO₂-WOₓ), for the esterification of glycolic acid, modeling the kinetics to optimize the process. frontiersin.orgnih.gov In organocatalysis, research has explored the use of organic molecules to catalyze reactions. While direct catalysis by 2-hydroxyacetic acid is less common, the synthesis of alpha-hydroxy acids often involves organocatalytic principles. researchgate.net For example, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a stable radical, serves as an organocatalyst for the selective oxidation of diols to alpha-hydroxy acids. researchgate.net

Interactive Table 2: Examples of Catalytic Systems Involving Ethane-1,2-diol and 2-Hydroxyacetic acid

Reactant(s)Catalyst SystemReaction TypeKey FindingReference(s)
Ethane-1,2-diol, Cr(VI)1,10-phenanthroline / Surfactants (SDS, CPC, TX-100)Micellar Catalysis (Oxidation)Micelles enhance the reaction rate by partitioning reactants. researchgate.net
Glycerol, O₂5% Ag/Ce₀.₇₅Zr₀.₂₅O₂Heterogeneous Catalysis (Oxidation)Optimized conditions yield high conversion and selectivity to glycolic acid. mdpi.com
FormaldehydeSolid acid/base oxides (e.g., MgO-ZrO₂)Heterogeneous Catalysis (Carbonylation)Solid catalysts offer an alternative to corrosive homogeneous acids for glycolic acid synthesis. ucj.org.ua
Glycolic acid, ButanolNafion NR50®, TiO₂-WOₓReactive Distillation (Esterification)Heterogeneous catalysts improve conversion rates in reactive distillation. frontiersin.orgnih.gov
DiolsTEMPO (homogeneous and heterogeneous)Organocatalysis (Oxidation)Selective synthesis of alpha-hydroxy acids from diols. researchgate.net

Development of Advanced Analytical Methodologies for Detection and Quantitation in Complex Biological and Environmental Matrices

The accurate detection and quantification of ethane-1,2-diol and 2-hydroxyacetic acid in complex samples such as biological fluids and environmental matrices are crucial for toxicological monitoring, clinical diagnosis, and environmental assessment. Consequently, significant research has been dedicated to developing advanced and reliable analytical methodologies.

Gas chromatography (GC) is a cornerstone technique for the analysis of these compounds. For the determination of ethane-1,2-diol in biological specimens like plasma, urine, or dialysis fluid, a common approach involves derivatization prior to GC analysis. nih.gov One established method uses phenylboronic acid to form a more volatile phenylboronate (B1261982) derivative of the diol, which can then be readily analyzed by GC with flame-ionization detection (FID). nih.gov This method demonstrates good accuracy and a wide linear range, with propane-1,3-diol often used as a reactive internal standard to ensure precision. nih.gov Similarly, GC coupled with mass spectrometry (GC-MS) provides high sensitivity and specificity for determining various diols in samples like cheese and bacterial cultures, also after derivatization to their phenylboronic esters. nih.gov

For 2-hydroxyacetic acid and other alpha-hydroxy acids (AHAs), both GC and high-performance liquid chromatography (HPLC) are widely employed. A simple and rapid GC method has been described for the simultaneous quantitation of AHAs and beta-hydroxy acids in personal care products. scconline.org This procedure involves dissolving the sample in acidified N,N-dimethylformamide and then creating a trimethylsilyl (B98337) derivative for analysis by capillary GC. scconline.org HPLC is also a powerful tool, particularly for hydroxy acids that possess a UV-absorbing chromophore. scconline.org For compounds without a strong chromophore, derivatization may also be used to enhance detection. Capillary electrophoresis with direct UV detection has also been reported as a feasible method for separating AHAs in complex mixtures. nih.gov

The analysis of these compounds in environmental and biological samples often requires an initial extraction and clean-up step to remove interfering substances. env.go.jpcdc.gov Methods like organic solvent extraction (e.g., Soxhlet, ultrasonic) are used for solid samples, while liquid-liquid extraction is common for aqueous samples. env.go.jp For biological samples, homogenization in the presence of a solvent may be required. env.go.jp The development of these multi-step analytical procedures, from sample preparation to final detection, is essential for obtaining reliable and reproducible results in complex matrices.

Interactive Table 3: Advanced Analytical Methodologies

Analyte(s)MatrixMethodDerivatizationKey FeaturesReference(s)
Ethane-1,2-diolPlasma, Urine, Dialysis FluidGC-FIDPhenylboronate derivativeLimit of accurate measurement is at least 0.1 g/L. nih.gov
Propane-1,2-diol, Butane-2,3-diolCheese, Bacterial CulturesGC-MSPhenylboronic estersHigh sensitivity and precision; broad calibrated range. nih.gov
Alpha and Beta Hydroxy AcidsPersonal Care ProductsCapillary GC-FIDTrimethylsilyl derivativeSimple, rapid procedure for simultaneous quantitation. scconline.org
Alpha-Hydroxy AcidsFruit mixturesCapillary ElectrophoresisNone (Direct UV detection)Feasible for separating AHAs in complex mixtures. nih.gov
Formaldehyde (precursor)BloodGC-MSPentafluorophenylhydrazone derivativeMethod for detecting precursor in biological samples. cdc.gov

Comparative Studies on Structure-Activity Relationships in Diols and Alpha-Hydroxy Acids

The biological or chemical activity of a molecule is intrinsically linked to its chemical structure. wikipedia.org Comparative studies on the structure-activity relationships (SAR) of diols and alpha-hydroxy acids (AHAs) are vital for understanding their mechanisms of action and for designing new molecules with desired properties for applications in medicine, cosmetics, and industry.

For diols , the position and orientation of the two hydroxyl groups are critical determinants of their properties and reactivity. A diol is a chemical compound that contains two hydroxyl (-OH) groups. wikipedia.org They are classified based on the relative position of these groups. Geminal diols have both hydroxyls on the same carbon, vicinal diols (or glycols) have them on adjacent carbons (like ethane-1,2-diol), and other diols have the hydroxyl groups more widely separated. wikipedia.orgyoutube.com This structural difference profoundly affects their stability, reactivity in polymerization, and ability to form cyclic ethers or act as protecting groups for carbonyls. wikipedia.org In medicinal chemistry, SAR studies of diol-containing compounds, such as sterol analogues, have shown that specific features, like the presence of a double bond in a side chain or the stereochemistry of a hydroxyl group, are essential for biological activity, for instance, as receptor agonists. nih.gov

In the case of alpha-hydroxy acids , SAR studies are particularly prominent in dermatology and cosmetics. nih.gov AHAs are organic acids with a hydroxyl group on the alpha-carbon adjacent to the carboxyl group. nih.govwikipedia.org This family includes 2-hydroxyacetic acid (glycolic acid), lactic acid, malic acid, and citric acid. medicalnewstoday.com Their primary activity is to act as exfoliants by diminishing the cohesion between skin cells (corneocytes). nih.gov

Comparative studies have revealed important differences among AHAs:

Molecular Size: Glycolic acid is the simplest AHA with the lowest molecular weight, which is thought to allow for more effective skin penetration. nih.gov

Effectiveness and Irritation: Studies comparing various AHAs have found that glycolic acid and lactic acid are generally the most effective for improving skin hydration and reducing wrinkles. nih.gov However, effectiveness can be correlated with irritation potential. The L(+) form of lactic acid has been shown to be less irritating than glycolic acid and the D(-) form of lactic acid at higher concentrations. nih.gov

Additional Functional Groups: The presence of other functional groups, as seen in malic, tartaric, and citric acids, modifies their properties. nih.gov For example, citric acid is also widely used as an antioxidant. nih.gov Polyhydroxy acids (PHAs), which have multiple hydroxyl groups, provide similar effects to AHAs but with less irritation. nih.gov

These comparative SAR studies are crucial for formulating effective and safe products, allowing for the selection of an acid or combination of acids best suited for a specific purpose, such as exfoliation, moisturization, or anti-aging, while minimizing undesirable effects like skin irritation. nih.govresearchgate.net

Interactive Table 4: Comparative Structure-Activity Relationships of Selected Alpha-Hydroxy Acids

CompoundChemical StructureKey Structural FeaturePrimary Activity/FindingReference(s)
2-Hydroxyacetic Acid (Glycolic Acid)HOCH₂COOHSmallest AHA, no chiral centerConsidered highly effective for exfoliation and improving skin texture due to small size. nih.govnih.gov
Lactic Acid CH₃CH(OH)COOHChiral center (L(+) and D(-) forms)L(+) form is effective and less irritating than glycolic acid at higher concentrations. nih.gov
Malic Acid HOOCCH₂CH(OH)COOHDicarboxylic acid, also a β-hydroxy acidExfoliant and humectant properties. nih.govnih.gov
Citric Acid HOOCCH₂C(OH)(COOH)CH₂COOHTricarboxylic acid, also a β-hydroxy acidUsed as an exfoliant and antioxidant. nih.govnih.gov
Polyhydroxy Acids (e.g., Lactobionic Acid)C₁₂H₂₂O₁₂Larger molecules with multiple hydroxyl groupsProvide similar anti-aging benefits to AHAs but are gentler and less irritating. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on Ethane-1,2-diol and 2-hydroxyacetic acid

The chemical combination of Ethane-1,2-diol (ethylene glycol) and 2-hydroxyacetic acid (glycolic acid) results in the formation of ester-based copolymers. These materials, particularly poly(glycolic acid-co-ethylene glycol) (PGA-co-PEG) and related block copolymers like Poly(lactic-co-glycolic acid)-b-Poly(ethylene glycol) (PLGA-PEG), are the subject of extensive research due to their desirable properties such as biodegradability and biocompatibility. nih.govresearchgate.net

Synthesis of these copolymers can be achieved through several methods. Polycondensation of glycolic acid with diols like ethylene (B1197577) glycol is a common approach, allowing for the tailoring of the copolymer's structure. nih.govacs.org Another significant method is the ring-opening polymerization (ROP) of glycolide (B1360168), the cyclic dimer of glycolic acid, often in the presence of ethylene glycol. youtube.com More advanced techniques include post-polymerization oxyfunctionalization, where a ruthenium catalyst is used to introduce glycolic acid units into a pre-existing poly(ethylene glycol) (PEG) chain, creating a degradable copolymer with controlled composition. nih.gov

Characterization of these copolymers is crucial for understanding their structure-property relationships. A variety of analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and composition of the copolymers. missouristate.eduresearchgate.net

Gel Permeation Chromatography (GPC) determines the molecular weight and dispersity of the polymer chains. acs.org

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate thermal properties such as glass transition temperature (Tg), melting temperature (Tm), and thermal stability. nih.govresearchgate.net

Research has shown that by varying the ratio of ethylene glycol to glycolic acid, the resulting copolymers' mechanical and thermal properties can be precisely tuned. For instance, incorporating minor amounts of diols can enhance the flexibility of the otherwise brittle poly(glycolic acid) (PGA). acs.org These copolymers are often amphiphilic, enabling them to self-assemble into nanostructures like micelles in aqueous solutions, a property vital for applications such as drug delivery. researchgate.net

Identification of Current Challenges in Synthesis, Characterization, and Application

Despite significant progress, several challenges persist in the synthesis, characterization, and application of copolymers derived from ethane-1,2-diol and 2-hydroxyacetic acid.

Synthesis Challenges:

Control over Polymerization: Achieving precise control over the molecular weight, composition, and architecture of the copolymers can be difficult. Side reactions, such as the etherification of ethylene glycol during polycondensation at high temperatures, can lead to undesirable by-products like diethylene glycol, which can negatively impact the final polymer's properties. google.com

Reaction Conditions: The synthesis of high-molecular-weight polyesters often requires harsh conditions, including high temperatures and vacuum, which can lead to thermal degradation of the polymer. acs.org PGA's high melting point and poor thermal stability present processing difficulties. acs.org

Monomer Reactivity: The reactivity ratios of the comonomers can differ significantly, leading to challenges in achieving random or block-like structures and often requiring long reaction times. nih.gov

Brittleness and Solubility: Pure PGA is known for its brittleness and insolubility in most common organic solvents, which complicates its processing and limits its applications. youtube.comrsc.org While copolymerization with ethylene glycol improves flexibility, finding the optimal balance of properties remains a key challenge. acs.org

Characterization and Application Hurdles:

Complex Degradation Profiles: Predicting the exact degradation rates of these copolymers in vivo is complex, as it is influenced by numerous factors including copolymer composition, molecular weight, and the physiological environment.

Biocompatibility and Safety: While generally considered biocompatible, the degradation products (glycolic acid and ethylene glycol) can cause a localized acidic environment, which may affect encapsulated drugs or surrounding tissues. nih.govresearchgate.net

Industrial Scalability: Transitioning novel synthesis methods from the laboratory to an industrial scale is often hindered by high costs, the need for specialized equipment, and the complexity of purification processes. rsc.org

Interactive Table: Summary of Key Challenges Click on the headers to sort the table.

Challenge CategorySpecific ChallengeImpacted AreaRelevant Findings
Synthesis Control over side-reactions (e.g., etherification)Polymer QualityFormation of diethylene glycol degrades properties. google.com
Synthesis High reaction temperatures requiredPolymer IntegrityCan cause thermal degradation and brittleness. acs.org
Properties Intrinsic brittleness of high-glycolic-acid polymersMechanical PerformanceLimits applications in flexible packaging or devices. youtube.comrsc.org
Properties Insolubility in common solventsProcessing & FormulationComplicates characterization and product manufacturing. rsc.org
Application Unpredictable in vivo degradation ratesBiomedical EfficacyAffects controlled release profiles for drug delivery.
Scalability High cost of catalysts and purificationCommercial ViabilityHinders widespread industrial adoption. rsc.org

Prospective Research Avenues in Green Chemistry and Sustainable Production of the Chemical Compound

The growing demand for environmentally friendly materials has spurred research into green chemistry and sustainable production methods for these copolymers.

Bio-based Monomers: A major focus is the production of both ethylene glycol and glycolic acid from renewable resources instead of petrochemical feedstocks. nih.gov Ethylene glycol can be derived from bioethanol or glycerol (B35011) (a byproduct of biodiesel production), while glycolic acid can be produced via the fermentation of sugars using genetically engineered microorganisms like Escherichia coli or yeast. nih.govoup.commdpi.com This bio-based approach significantly reduces the carbon footprint of the resulting polymers. acs.org

Enzymatic and Chemoenzymatic Synthesis: Research is exploring the use of enzymes as catalysts for esterification. These biocatalysts operate under mild conditions (lower temperature and pressure), offering high selectivity and reducing energy consumption and by-product formation. rsc.org One-pot chemoenzymatic processes, for example, can convert simple C1 compounds like formaldehyde (B43269) into glycolic acid, providing a novel and efficient manufacturing route. rsc.org

Greener Catalysis and Solvents: There is a move away from heavy metal catalysts (like tin and antimony) towards more benign alternatives. nih.gov Ruthenium-based catalysts have shown high efficiency in post-polymerization modifications under mild conditions. nih.gov Furthermore, replacing hazardous chlorinated solvents with greener alternatives like acetonitrile (B52724) in reactions such as Steglich esterification is a key area of development. researchgate.netnih.gov

Circular Economy Approaches: The chemical recycling of waste plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) is being investigated as a source for monomers. Depolymerization of PET can yield ethylene glycol, which can then be used as a feedstock for producing new, biodegradable polymers, creating a more circular economy. oup.com

Future Outlook for Biomedical and Materials Science Applications Driven by Research on Ethane-1,2-diol and 2-hydroxyacetic acid

The unique tunable properties of copolymers from ethane-1,2-diol and 2-hydroxyacetic acid position them for significant future advancements in both biomedical and materials science fields.

Biomedical Applications: The future in biomedicine lies in creating more sophisticated and "smart" materials.

Advanced Drug Delivery: Research is focused on developing stimuli-responsive hydrogels and nanoparticles. nih.govresearchgate.net These materials can release therapeutic agents in response to specific triggers like temperature or pH, allowing for highly targeted and controlled drug delivery directly to disease sites, such as tumors, thereby reducing systemic toxicity. mdpi.com

Tissue Engineering: These copolymers are excellent candidates for creating scaffolds that support cell growth and tissue regeneration. youtube.com Future work will likely involve functionalizing these polymers with bioactive molecules to actively guide tissue formation and healing.

Medical Devices: The inherent biodegradability of these polymers makes them ideal for temporary implants, such as absorbable sutures or stents, that degrade safely within the body, eliminating the need for removal surgery. youtube.com

Materials Science Applications: Beyond medicine, these copolymers are being explored as high-performance, sustainable plastics.

Biodegradable Packaging: PGA is noted for its exceptionally high gas barrier properties, making it a promising alternative to conventional plastics for food packaging to extend shelf life. youtube.comrsc.org Future research aims to overcome its brittleness by optimizing copolymer composition with ethylene glycol to create flexible, strong, and fully compostable packaging films. acs.orgrsc.org

High-Strength Fibers: The high crystallinity and mechanical strength of PGA-rich copolymers can be harnessed to produce high-strength, biodegradable fibers for use in specialty textiles or composites. youtube.com

Functional Coatings: The ability of these copolymers to form self-assembling nanostructures can be used to create functional surface coatings. researchgate.net These coatings could provide anti-fouling properties for marine applications or create specific surface interactions for advanced sensors.

Continued research into green synthesis, precise polymer engineering, and novel applications will undoubtedly expand the role of these versatile copolymers in addressing global challenges in healthcare and environmental sustainability.

Q & A

Q. What are the primary metabolic pathways of ethane-1,2-diol in biological systems, and how do they contribute to toxicity?

Ethane-1,2-diol is metabolized in the liver via alcohol dehydrogenase to glycolaldehyde, which is further oxidized to glycolic acid, glyoxylic acid, and oxalic acid. The accumulation of oxalic acid leads to calcium oxalate (CaOx) crystal formation, causing nephrotoxicity and renal failure. Researchers can model this pathway by administering 1% ethane-1,2-diol in drinking water to rodents for 28 days, monitoring urinary oxalate levels and kidney histopathology . Analytical methods like liquid chromatography-mass spectrometry (LC-MS) are used to quantify metabolites.

Q. How is ethane-1,2-diol utilized in experimental models of urolithiasis, and what are the key parameters for inducing calcium oxalate deposition?

Ethane-1,2-diol-induced urolithiasis models involve administering 1% ethane-1,2-diol ad libitum to animals for 28 days. Key parameters include:

  • Dose : Low doses favor CO₂ elimination, while high doses promote glycolic acid accumulation.
  • Urine Volume : Reduced 24-hour urine volume increases stone formation risk.
  • Biomarkers : Serum bicarbonate levels and urinary oxalate concentrations are critical for assessing metabolic disturbances .

Q. What methods are employed to analyze the oxidative degradation products of ethane-1,2-diol in aqueous media?

Oxidation studies use reagents like periodic acid or chromic acid. For example, chromic acid oxidation at room temperature with 1,10-phenanthroline as a catalyst (0.015 mol/dm³ ethane-1,2-diol, 0.001 mol/dm³ Cr(VI)) produces hydroxyethanal. Reaction products are identified via melting point analysis of hydrazone derivatives and confirmed using NMR or IR spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in acid-base disturbances observed between ethane-1,2-diol toxicity in rodent models versus human clinical cases?

Rodent models often show metabolic alkalosis due to excess bicarbonate, whereas humans develop metabolic acidosis from glycolic acid accumulation. To reconcile this:

  • Dose Dependency : Use lower ethane-1,2-diol concentrations (0.5–1.5 g/kg) in rodents to mimic human metabolic profiles.
  • Species-Specific Metabolism : Compare hepatic enzyme kinetics (e.g., alcohol dehydrogenase activity) across species using in vitro microsomal assays .

Q. What strategies optimize the catalytic efficiency of ethane-1,2-diol oxidation using transition metal catalysts under varying experimental conditions?

Optimization involves:

  • Catalyst Design : Use micellar catalysts (e.g., 1,10-phenanthroline) to enhance reaction rates in aqueous media.
  • Concentration Ratios : Maintain [Cr(VI)]T : [phen]T at 1:15 to stabilize intermediates.
  • Temperature Control : Conduct reactions at 25°C to prevent side-product formation .

Q. What mechanistic insights explain the divergent metabolic fates of ethane-1,2-diol compared to structurally similar diols like propane-1,2-diol?

Ethane-1,2-diol metabolizes to toxic oxalic acid, while propane-1,2-diol is converted to pyruvic acid, a natural Krebs cycle intermediate. This divergence arises from:

  • Carbon Chain Length : Shorter chains in ethane-1,2-diol favor oxidation to dicarboxylic acids.
  • Enzyme Specificity : Aldehyde dehydrogenase isoforms preferentially process propane-1,2-diol metabolites without forming CaOx crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.